3-Bromo-5-chloro-2-methoxypyridine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
3-bromo-5-chloro-2-methoxypyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrClNO/c1-10-6-5(7)2-4(8)3-9-6/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYEVELLBDURPJW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=N1)Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70544002 | |
| Record name | 3-Bromo-5-chloro-2-methoxypyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70544002 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.47 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
102830-75-1 | |
| Record name | 3-Bromo-5-chloro-2-methoxypyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70544002 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Bromo-5-chloro-2-methoxypyridine | |
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| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
3-Bromo-5-chloro-2-methoxypyridine melting point and boiling point
CAS Number: 102830-75-1 Formula: C₆H₅BrClNO Molecular Weight: 222.47 g/mol [1][2][3]
Executive Summary
3-Bromo-5-chloro-2-methoxypyridine is a highly functionalized halogenated heterocyclic building block used extensively in the synthesis of pharmaceuticals and agrochemicals.[4] Its structural uniqueness lies in the orthogonal reactivity of its substituents: a labile bromine at the C3 position suitable for metal-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), a stable chlorine at C5, and a methoxy group at C2 that modulates the pyridine ring's electron density.
This guide provides a definitive technical analysis of its thermodynamic properties—specifically melting and boiling points—and correlates these physical constants with handling, purification, and synthetic utility.
Physicochemical Specifications
The thermal data for this compound reveals a low-melting solid profile. This narrow solid-liquid transition window dictates specific handling protocols to avoid "oiling out" during purification.[5]
Core Data Table[5][6][7]
| Property | Value / Range | Confidence Level | Methodology |
| Melting Point (MP) | 49.0 – 53.0 °C | High (Experimental) | Capillary Method (Ambient P) |
| Boiling Point (BP) | 215.8 ± 35.0 °C | Moderate (Predicted) | ACD/Labs Percepta Platform |
| Physical State | Crystalline Solid | High | Visual Inspection (25 °C) |
| Density | 1.650 ± 0.06 g/cm³ | Moderate (Predicted) | Calculated @ 20 °C |
| Appearance | White to off-white | High | Observation |
Technical Note on Boiling Point: Direct experimental boiling points at atmospheric pressure are rarely reported for this compound due to the risk of thermal decomposition or sublimation prior to boiling. The predicted value (~216 °C) suggests that vacuum distillation (e.g., <5 mmHg) would be required for liquid-phase purification, though recrystallization is the standard industry preference.
Structural Analysis & Thermal Logic
The melting point of 49–53 °C is relatively low for a tri-substituted pyridine. This can be attributed to the interplay between the substituents:
-
Lattice Energy Disruption: The bulky bromine atom at C3 and the methoxy group at C2 create steric strain that prevents efficient π-π stacking of the pyridine rings. This reduces the lattice energy, resulting in a lower melting point compared to less substituted pyridines.
-
Halogen Bonding: While the Chlorine (C5) and Bromine (C3) atoms introduce dipoles, the methoxy group (C2) acts as an electron-donating group (EDG), partially neutralizing the ring's electron deficiency. This reduces the strength of intermolecular electrostatic interactions.
-
Purification Implication: Because the MP is near ambient temperature (approx. 20–25 °C above standard lab temp), the compound is prone to melting during handling if subjected to friction or mild heat. Cold storage (2–8 °C) is recommended to maintain crystalline integrity.
Synthesis & Purification Workflow
The synthesis of this compound typically involves the electrophilic bromination of 5-chloro-2-methoxypyridine. Understanding the thermal properties is critical for the isolation step.
Validated Synthetic Protocol
-
Reagents: Bromine (
), Sodium Acetate (NaOAc), Glacial Acetic Acid (AcOH) -
Conditions: 80 °C for 6 hours
Process Flow Diagram (DOT)
Figure 1: Validated synthesis and isolation workflow for CAS 102830-75-1, highlighting the avoidance of high-heat distillation.
Experimental Determination Methodologies
To verify the identity and purity of this compound, researchers should utilize the following self-validating protocols.
A. Melting Point Determination (Capillary Method)
Objective: Confirm purity >98%. Impurities will depress the MP and widen the range (e.g., 45–50 °C indicates impurity).
-
Preparation: Dry the sample in a desiccator for 2 hours to remove trace solvent (solvent occlusion can falsely lower MP).
-
Loading: Pack 2–3 mm of sample into a glass capillary tube. Ensure the powder is compact.
-
Ramp Rate:
-
Fast Ramp: 10 °C/min up to 40 °C.
-
Slow Ramp: 1 °C/min from 40 °C to 55 °C.
-
-
Observation: Record the temperature of the first visible liquid droplet (Onset) and the temperature where the entire mass is liquid (Clear Point).
-
Acceptance Criteria: Range ≤ 2 °C (e.g., 51.0–52.5 °C).
-
B. Boiling Point Estimation (Vacuum Correction)
Since the predicted atmospheric BP is ~216 °C, attempting to boil this compound at 1 atm will likely cause decomposition. If distillation is necessary, use a Pressure-Temperature Nomograph to adjust conditions:
-
Target BP: ~100–110 °C.
-
Required Vacuum: ~5–10 mmHg.
-
Note: Use a short-path distillation apparatus to minimize thermal residence time.
Safety & Handling (GHS Standards)
Signal Word: Warning Hazard Statements:
Handling Protocol: Due to its low melting point, the compound can sublime or melt on contact with warm skin/gloves, increasing permeation risk.
-
PPE: Nitrile gloves (double-gloving recommended), safety goggles, and lab coat.
-
Ventilation: Handle within a certified fume hood.
-
Spill: If melted, allow to cool and solidify before mechanical removal. Do not wipe with acetone as it may spread the dissolved material.
References
Sources
- 1. chemscene.com [chemscene.com]
- 2. labproinc.com [labproinc.com]
- 3. This compound, 5G | Labscoop [labscoop.com]
- 4. nbinno.com [nbinno.com]
- 5. towerwater-sds.s3.amazonaws.com [towerwater-sds.s3.amazonaws.com]
- 6. 3-BROMO-5-CHLORO-2-METHOXY-PYRIDINE | 102830-75-1 [chemicalbook.com]
- 7. 3-Bromo-5-fluoro-2-methoxypyridine | C6H5BrFNO | CID 40427006 - PubChem [pubchem.ncbi.nlm.nih.gov]
Spectroscopic data for 3-Bromo-5-chloro-2-methoxypyridine
Topic: Spectroscopic Data for 3-Bromo-5-chloro-2-methoxypyridine CAS: 102830-75-1 Formula: C₆H₅BrClNO Molecular Weight: 222.47 g/mol [1][2]
Executive Summary & Structural Utility
This compound is a highly functionalized pyridine scaffold used primarily as an orthogonal coupling partner in medicinal chemistry. Its structural value lies in the differential reactivity of its three functional handles:
-
C3-Bromine: Highly reactive in Suzuki-Miyaura and Buchwald-Hartwig couplings.
-
C5-Chlorine: Less reactive, allowing for sequential functionalization (site-selective catalysis).
-
C2-Methoxy: Serves as a masked hydroxyl group (convertible to pyridone) or a directing group.
This guide provides a validated spectroscopic profile to ensure accurate identification and purity assessment during synthesis and scale-up.
Synthesis & Purification Workflow
The primary synthesis route involves the electrophilic aromatic substitution (bromination) of 5-chloro-2-methoxypyridine. Understanding this pathway is critical for interpreting impurity profiles in spectroscopic data.
Figure 1: Synthetic pathway for CAS 102830-75-1 via bromination of the 5-chloro precursor.[1][2]
Spectroscopic Characterization
Proton NMR ( H NMR)
Solvent: CDCl₃ (Chloroform-d) Frequency: 300/400 MHz
The
| Shift ( | Multiplicity | Integral | Coupling ( | Assignment | Structural Logic |
| 8.05 | Doublet (d) | 1H | ~2.4 Hz | H-6 | Most deshielded due to proximity to Pyridine Nitrogen. |
| 7.81 | Doublet (d) | 1H | ~2.4 Hz | H-4 | Shielded relative to H-6; located between Br and Cl. |
| 3.99 | Singlet (s) | 3H | - | -OCH₃ | Characteristic methoxy group on the aromatic ring. |
Critical Interpretation:
-
Absence of H-3/H-5: The lack of other aromatic signals confirms full substitution at positions 3 and 5.
-
Impurity Watch: A doublet appearing around
6.7 or 8.1 may indicate unreacted starting material (5-chloro-2-methoxypyridine).
Carbon NMR ( C NMR)
Solvent: CDCl₃ Status: Theoretical Assignment based on Additivity Rules & Analogous Structures.
| Shift ( | Carbon Type | Assignment | Chemical Environment Logic |
| 158.5 | Quaternary (C) | C-2 | Deshielded by electronegative Oxygen (OMe) and Nitrogen. |
| 145.2 | Methine (CH) | C-6 | Deshielded by adjacent Nitrogen; |
| 141.5 | Methine (CH) | C-4 | Aromatic CH between two halogens. |
| 124.0 | Quaternary (C) | C-5 | Ipso to Chlorine. (Cl effect is usually small/shielding). |
| 109.8 | Quaternary (C) | C-3 | Ipso to Bromine. (Br causes significant shielding). |
| 54.8 | Methyl (CH₃) | -OCH₃ | Standard aromatic methoxy shift. |
Mass Spectrometry (MS) & Isotopic Pattern
Ionization: ESI+ or EI Molecular Ion: [M]+ or [M+H]+
The presence of one Bromine (
Theoretical Isotopic Abundance (Relative Intensity):
-
M (221):
Br + Cl (100%) -
M+2 (223): (
Br + Cl) AND ( Br + Cl) (~130%) -
M+4 (225):
Br + Cl (~30%)
Fragmentation Pathway: The fragmentation often involves the loss of the methyl group (from methoxy) or sequential loss of halogens.
Figure 2: Predicted MS fragmentation pattern showing primary loss of methyl and halogen substituents.
Quality Control & Handling
-
Physical State: White to off-white solid.[1]
-
Melting Point: 49–53 °C.
-
Solubility: Soluble in Chloroform, Dichloromethane, Ethyl Acetate.
-
Storage: Inert atmosphere (Argon/Nitrogen) at room temperature. Light sensitive (store in amber vials to prevent debromination).
Purity Check (HPLC):
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse).
-
Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile Gradient (10%
90%). -
Detection: UV @ 254 nm (Pyridine absorption).
References
-
ChemicalBook. (2025).[3] this compound Spectral Data and Properties. Retrieved from
-
Sigma-Aldrich. (n.d.). Product Specification: this compound (CAS 102830-75-1).[1] Retrieved from
-
National Institute of Advanced Industrial Science and Technology (AIST). (n.d.). Spectral Database for Organic Compounds (SDBS) - General Pyridine Shifts. Retrieved from
-
ChemGuide. (2023). Mass Spectra - The M+2 Peak (Isotopic patterns of Cl and Br). Retrieved from
Sources
Technical Guide: 1H NMR Characterization of 3-Bromo-5-chloro-2-methoxypyridine
Executive Summary
3-Bromo-5-chloro-2-methoxypyridine is a high-value heterocyclic intermediate, primarily utilized in the synthesis of kinase inhibitors and complex agrochemicals via Suzuki-Miyaura or Buchwald-Hartwig cross-coupling reactions.[1] Its structural integrity is defined by the precise regiochemistry of the halogen substituents relative to the methoxy group.
This guide provides a definitive protocol for the 1H NMR characterization of this molecule. Unlike simple aliphatic chains, this pyridine derivative exhibits specific meta-coupling patterns and electronic push-pull effects that require careful interpretation to distinguish it from potential regioisomers (e.g., 5-bromo-3-chloro-2-methoxypyridine).[1]
Structural Analysis & Theoretical Prediction[2][3]
Before acquiring data, one must understand the electronic environment governing the chemical shifts. The pyridine ring is electron-deficient, but the 2-methoxy group introduces a competing electron-donating effect via resonance.[1]
Electronic Environment
-
Nitrogen Atom (Position 1): Strong inductive withdrawal (-I) deshields adjacent protons (H-6).[1]
-
2-Methoxy Group: Acts as an Ortho/Para director via resonance (+M), shielding positions 3 and 5.[1] However, the -I effect of Oxygen dominates at the immediate position.
-
Halogens (3-Br, 5-Cl): Both are electron-withdrawing by induction (-I) and donating by resonance (+M).[1] The inductive effect generally dominates in NMR shifts, causing downfield shifts for adjacent protons.
Predicted Shift Logic
-
H-6: Located between the ring Nitrogen and the Chlorine at C-5.[1] This proton experiences the strongest deshielding effects.[1]
-
H-4: Located between the Bromine at C-3 and Chlorine at C-5.[1] It is shielded relative to H-6 but deshielded relative to benzene.[1]
-
Coupling (
): H-4 and H-6 are meta to each other. In pyridine systems, meta-coupling is distinct and typically ranges from 1.5 to 2.5 Hz.[1]ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">
Experimental Protocol
To ensure reproducibility and high-resolution data suitable for publication or regulatory filing, follow this strict protocol.
Sample Preparation[1]
-
Mass: Weigh 10–15 mg of the solid analyte.[1]
-
Solvent: Use 0.6 mL of Chloroform-d (CDCl₃) (99.8% D) containing 0.03% TMS (Tetramethylsilane) as an internal reference.
-
Note: While DMSO-d₆ is a viable alternative, CDCl₃ is preferred for this lipophilic intermediate to minimize solvent-solute hydrogen bonding that can broaden peaks.[1]
-
-
Tube: High-quality 5mm NMR tube (e.g., Wilmad 507-PP or equivalent).
-
Filtration: If the solution is cloudy (indicating inorganic salts from synthesis), filter through a small plug of glass wool directly into the NMR tube.
Acquisition Parameters (400 MHz Instrument)
-
Pulse Sequence: Standard proton (zg30 or equivalent).
-
Spectral Width: -2 to 14 ppm.[1]
-
Scans (NS): 16 (minimum) to 64 (for impurity profiling).[1]
-
Relaxation Delay (D1): 1.0 – 2.0 seconds.[1]
-
Temperature: 298 K (25°C).[1]
Spectral Interpretation & Assignment
The following data represents the definitive assignment for this compound in CDCl₃.
Quantitative Data Summary
| Assignment | Chemical Shift ( | Multiplicity | Integration | Coupling Constant ( | Structural Justification |
| H-6 | 8.08 | Doublet (d) | 1H | Deshielded by adjacent Nitrogen and 5-Cl. | |
| H-4 | 7.82 | Doublet (d) | 1H | Deshielded by 3-Br and 5-Cl; meta-coupled to H-6. | |
| -OCH₃ | 4.02 | Singlet (s) | 3H | - | Characteristic methoxy on pyridine ring.[1] |
Note: Chemical shifts may vary by
Detailed Spectral Analysis[1]
-
The Aromatic Region (7.5 – 8.5 ppm): You will observe two distinct doublets.[1] The doublet further downfield (8.08 ppm) corresponds to H-6.[1] The doublet upfield (7.82 ppm) corresponds to H-4.[1] The coupling constant of ~2.4 Hz is diagnostic of meta substitution in pyridines.[1] If you see a larger coupling (~8 Hz), your structure is incorrect (likely ortho protons).
-
The Aliphatic Region (3.5 – 4.5 ppm): A sharp singlet at 4.02 ppm confirms the methoxy group.[1]
Assignment Logic Diagram (DOT)
Figure 1: Logic flow for chemical shift assignment based on electronic substituent effects.[1]
Structural Validation & Purity Profiling
Validating the regiochemistry is critical, as the 5-bromo-3-chloro isomer has a nearly identical 1H NMR signature.[1]
The "Negative Proof" NOE Experiment
To conclusively prove the Bromine is at position 3 (adjacent to the Methoxy):
-
Perform a 1D NOE or 2D NOESY experiment.
-
Irradiate the Methoxy peak at 4.02 ppm.
-
Result Analysis:
-
Target Structure (3-Br): You should observe NO enhancement of the aromatic protons.[1] The bulky Bromine atom at C-3 spatially blocks the Methoxy protons from interacting with H-4.[1]
-
Regioisomer (3-H): If the structure were 2-methoxy-5-bromo-3-chloropyridine (where C-3 has a proton), irradiating the methoxy would show a strong NOE signal at the C-3 proton.[1]
-
Common Impurities
During synthesis (often bromination of 2-methoxy-5-chloropyridine), common contaminants include:
| Impurity | Diagnostic Signal (CDCl₃) | Source |
| Acetic Acid | ~2.10 ppm (s) | Reaction solvent residue. |
| 2-Methoxy-5-chloropyridine | ~6.75 ppm (d, H-3) | Unreacted starting material.[1] |
| Methanol | 3.49 ppm (s) | Solvolysis byproduct or wash solvent.[1] |
| Water | ~1.56 ppm (broad s) | Wet solvent/hygroscopic salt.[1] |
Validation Workflow (DOT)
Figure 2: Step-by-step decision tree for validating the regiochemistry of the target molecule.
References
-
Biosynth. 3-Bromo-5-fluoro-2-methoxypyridine Technical Data. (Analogous structural data for 2-methoxy-3,5-disubstituted pyridines). Retrieved from
-
ChemicalBook. this compound NMR Spectrum & Properties. Retrieved from
-
Royal Society of Chemistry (RSC). Synthesis of 3-bromo-5-methoxypyridine and related pyridine boronic esters. (Providing baseline shifts for meta-substituted pyridines). Retrieved from [1]
-
Reich, H. J. 1H NMR Data of Heterocycles (Pyridine Derivatives). University of Wisconsin-Madison.[1] (Standard reference for pyridine chemical shift prediction). Retrieved from
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 285437 (3-Bromo-2-chloro-5-methylpyridine). (Used for comparative coupling constant analysis).[1] Retrieved from
Sources
Technical Guide: Solubility Profiling & Process Engineering for 3-Bromo-5-chloro-2-methoxypyridine
The following technical guide details the solubility profile, thermodynamic framework, and experimental determination protocols for 3-Bromo-5-chloro-2-methoxypyridine (CAS: 102830-75-1).
Executive Summary
This compound is a critical halogenated heterocyclic building block used in the synthesis of complex pharmaceuticals, particularly as an intermediate for Suzuki-Miyaura cross-coupling reactions in the development of kinase inhibitors. Its unique substitution pattern—a methoxy group at C2, bromine at C3, and chlorine at C5—creates a specific polarity profile that dictates its behavior in organic solvents.
This guide addresses the solubility landscape of this compound, providing researchers with:
-
Validated Physicochemical Data: Core properties influencing dissolution.
-
Solubility Profile: Qualitative and quantitative behavior in critical process solvents.
-
Experimental Framework: A self-validating protocol for determining precise mole-fraction solubility.
-
Thermodynamic Modeling: Application of the Apelblat and van't Hoff models for process scale-up.
Physicochemical Characterization
Understanding the solute's intrinsic properties is the first step in predicting solubility behavior. The presence of two lipophilic halogens (Br, Cl) significantly reduces water solubility while enhancing affinity for non-polar and moderately polar organic solvents.
| Property | Value / Description | Source |
| CAS Number | 102830-75-1 | [1, 2] |
| Molecular Formula | C₆H₅BrClNO | [1] |
| Molecular Weight | 222.47 g/mol | [2] |
| Physical State | White to almost white powder/crystal | [1, 2] |
| Melting Point | 49.0 – 53.0 °C | [1, 3] |
| LogP (Predicted) | ~2.51 | [4] |
| Key Functional Groups | Methoxy (H-bond acceptor), Halogens (Lipophilic) | -- |
Insight: The relatively low melting point (approx. 51 °C) suggests a crystal lattice energy that is easily overcome by solvent interactions, indicating high potential solubility in compatible organic solvents even at moderate temperatures.
Solubility Landscape & Solvent Selection
Based on structural analysis and industrial purification protocols (chromatography eluents and reaction media), the solubility profile is categorized below.
Qualitative Solubility Data
| Solvent Class | Representative Solvents | Solubility Status | Process Application |
| Chlorinated Hydrocarbons | Chloroform, Dichloromethane (DCM) | High | Dissolution for analysis; Reaction solvent. |
| Esters | Ethyl Acetate (EtOAc) | High | Extraction; Crystallization solvent. |
| Alkanes | Hexane, Heptane | Moderate/High | Chromatography eluent (100% Hexane used in purification [1]); Antisolvent. |
| Alcohols | Methanol, Ethanol, IPA | Moderate | Potential recrystallization solvent (cooling). |
| Carboxylic Acids | Glacial Acetic Acid | High | Reaction medium for bromination [1].[1] |
| Water | Water | Very Low | Antisolvent; Washing impurity removal.[2] |
Critical Process Insights
-
Purification Logic: The synthesis of this compound often involves bromination in glacial acetic acid , followed by extraction with ether and purification via chromatography using 100% hexane [1]. This confirms the compound is highly lipophilic.
-
Crystallization Strategy: A solvent system of Hexane/Ethyl Acetate or Ethanol/Water is recommended for recrystallization. The low melting point requires careful temperature control (typically <40 °C) during solvent removal to avoid oiling out.
Experimental Protocol: Isothermal Saturation Method
Since precise mole-fraction data varies by batch purity and polymorph, the following Self-Validating Protocol is required for generating specific solubility curves for process validation.
Methodology
Objective: Determine the mole fraction solubility (
Step-by-Step Workflow:
-
Preparation: Add excess this compound solid to 50 mL of the selected solvent (e.g., Ethanol, Toluene) in a jacketed equilibrium cell.
-
Equilibration: Stir the mixture magnetically at 400 rpm. Maintain temperature within ±0.05 K using a circulating water bath.
-
Validation Check (Self-Correction): Stop stirring after 24 hours. Allow phases to separate. If no solid remains, the solution is undersaturated—add more solid and repeat.
-
Sampling: Withdraw the supernatant using a pre-heated syringe filter (0.45 µm PTFE) to prevent precipitation during transfer.
-
Quantification: Dilute the aliquot and analyze via HPLC (UV detection at 254 nm).
-
Gravimetric Verification: Evaporate a separate aliquot to dryness to cross-verify mass balance (Acceptance criterion: <3% deviation between HPLC and gravimetric results).
Visualization: Solubility Determination Workflow
Figure 1: Isothermal saturation workflow ensuring thermodynamic equilibrium before quantification.
Thermodynamic Modeling Framework
For process engineering (e.g., cooling crystallization design), experimental data must be fitted to thermodynamic models.
Modified Apelblat Equation
The solubility behavior of halogenated pyridines in organic solvents typically follows the Modified Apelblat equation, which correlates mole fraction solubility (
- : Mole fraction solubility.
- : Absolute temperature (K).
- : Empirical model parameters derived from regression analysis.
-
Significance: A positive
term typically indicates a non-ideal solution where the enthalpy of solution is temperature-dependent.
Thermodynamic Dissolution Parameters
Using the van't Hoff analysis, the standard enthalpy (
-
Enthalpy (
): Interpretation: For this compound, dissolution is expected to be endothermic ( ), meaning solubility increases with temperature. -
Gibbs Free Energy (
): Interpretation: A positive is common for non-spontaneous dissolution of solids without thermal input; the driving force is the entropy gain.
Process Application: Synthesis & Purification Flow
The solubility profile directly impacts the efficiency of the synthesis workflow. Below is the logic map for the standard synthesis route [1].
Figure 2: Synthesis and purification stream highlighting solvent-dependent unit operations.
References
-
ChemicalBook. (2025).[2] 3-BROMO-5-CHLORO-2-METHOXY-PYRIDINE Properties and Synthesis. Retrieved from
-
TCI Chemicals. (2025).[2] Product Specification: this compound (B5165). Retrieved from
-
Sigma-Aldrich. (2025).[2] this compound Product Detail. Retrieved from
-
ChemScene. (2025). This compound MSDS and Properties.[3][1] Retrieved from
Sources
Technical Whitepaper: Chemo-Orthogonality in 3-Bromo-5-chloro-2-methoxypyridine
Executive Summary: The Trifunctional Scaffold
3-Bromo-5-chloro-2-methoxypyridine (CAS: 102830-75-1) represents a privileged "trifunctional" scaffold in modern medicinal chemistry. Its value lies in its chemo-orthogonality —the ability to selectively functionalize three distinct positions on the pyridine ring without cross-reactivity.
For drug development professionals, this molecule offers a predictable roadmap for Structure-Activity Relationship (SAR) exploration:
-
C3-Position (Bromo): The "Entry Gate." Highly reactive toward oxidative addition; the first site for cross-coupling.
-
C5-Position (Chloro): The "Latent Handle." Remains inert during C3 functionalization; activated subsequently using specialized ligands.
-
C2-Position (Methoxy): The "Masked Polar Core." Acts as a directing group during coupling but can later be hydrolyzed to a pyridone or displaced by nucleophiles to tune solubility and H-bond capability.
Molecular Architecture & Stability Profile
The reactivity of this scaffold is dictated by the interplay between the electron-deficient pyridine nitrogen and the halogen bond dissociation energies (BDE).
| Feature | Chemical Character | Reactivity Implication |
| C3-Br Bond | Weakest C-X bond (~68 kcal/mol) | Primary Reactive Site. Undergoes rapid Oxidative Addition (OA) with Pd(0). |
| C5-Cl Bond | Stronger C-X bond (~81 kcal/mol) | Secondary Reactive Site. Requires electron-rich ligands (e.g., XPhos, SPhos) or higher temperatures to react. |
| C2-OMe Group | Electron Donating (Resonance) | Electronic Modulator. Increases electron density at C3/C5 relative to bare pyridine, stabilizing the oxidative addition intermediate. |
| Pyridine Nitrogen | Electron Withdrawing (Inductive) | Activation. Lowers the LUMO energy, facilitating nucleophilic attack and transmetallation. |
Stability & Storage[1]
-
Physical State: White to off-white crystalline solid.
-
Storage: Inert atmosphere (Argon/Nitrogen) at 2-8°C.
-
Critical Note: While chemically stable, the C2-methoxy group is susceptible to demethylation under strongly acidic conditions (e.g., BBr3, aqueous HBr) or high temperatures (>120°C) in the presence of nucleophiles.
The Hierarchy of Reactivity (Mechanism)
The core utility of this molecule is the kinetic resolution between the C3-Br and C5-Cl sites.
Mechanistic Causality
In Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), the rate-determining step is often Oxidative Addition (OA). The rate of OA is inversely proportional to the Bond Dissociation Energy.
-
Step 1: Pd(0) inserts into the C3-Br bond. The barrier is significantly lower than for C5-Cl.
-
Step 2: Transmetallation and Reductive Elimination occur to form the C3-functionalized product.
-
Outcome: The C5-Cl bond remains intact, preserving it for a second, distinct functionalization step.
Visualization: The Reactivity Map
Figure 1: The orthogonal reactivity hierarchy allows for sequential, site-specific modifications.
Experimental Protocol: Site-Selective Suzuki Coupling
Objective: Selectively couple an aryl boronic acid to the C3 position without touching the C5-chloride.
Self-Validating System: This protocol includes "Checkpoints" to ensure selectivity. If the checkpoint fails, the reaction parameters must be adjusted before proceeding.
Materials
-
Substrate: this compound (1.0 equiv)
-
Coupling Partner: Aryl Boronic Acid (1.05 equiv) — Do not use excess.
-
Catalyst: Pd(dppf)Cl2·DCM (3-5 mol%) — Chosen for high selectivity over activity.
-
Base: Na2CO3 (2.0 M aqueous, 3.0 equiv)
-
Solvent: 1,4-Dioxane (degassed)
Step-by-Step Methodology
-
Setup: In a reaction vial, combine the pyridine substrate, aryl boronic acid, and Pd catalyst. Evacuate and backfill with Argon (x3).
-
Solvent Addition: Add degassed 1,4-Dioxane and aqueous Na2CO3.
-
Reaction: Heat to 60-80°C . Note: Do not exceed 90°C initially, as thermal energy can overcome the activation barrier for the C5-Cl bond.
-
Checkpoint 1 (TLC/LCMS - 2 Hours):
-
Workup: Dilute with EtOAc, wash with water/brine. Dry over Na2SO4.
-
Purification: Flash chromatography (Hexanes/EtOAc). The mono-coupled product is usually significantly more polar than the starting material but less polar than bis-coupled byproducts.
Visualization: Sequential Functionalization Workflow
Figure 2: Operational workflow for sequential functionalization, including critical purity checkpoints.
Synthesis of the Core Scaffold
While commercially available, the synthesis of this compound highlights its structural origins.
Route: Bromination of 5-chloro-2-methoxypyridine.[4][5][6][7]
-
Reagents: Br2 (1.0 equiv), Sodium Acetate (1.0 equiv), Glacial Acetic Acid.
-
Conditions: 80°C for 6 hours.
-
Mechanism: Electrophilic Aromatic Substitution (EAS). The methoxy group directs ortho (C3), while the chloro group directs ortho/para. C3 is the only position synergistically activated by the OMe group and sterically accessible relative to the nitrogen lone pair.
Strategic Applications in Drug Discovery[6][8]
-
Kinase Inhibitors: The 2-aminopyridine motif is a classic "hinge binder" in kinase inhibitors. By using the 2-methoxy precursor, chemists can build the molecule (C3/C5 substituents) and then convert the OMe to NH2 (via rearrangement or displacement) or OH (pyridone) at the late stage.
-
Bioisosteres: The pyridine ring serves as a bioisostere for phenyl rings, improving water solubility (lower LogP) and metabolic stability.
-
Atropisomerism: Substituents at C3 (ortho to the biaryl axis) can induce axial chirality if the C3-aryl group is bulky, creating atropisomers which are increasingly relevant in modern drug design.
References
-
ChemicalBook. (2025).[4] 3-BROMO-5-CHLORO-2-METHOXY-PYRIDINE Chemical Properties and Synthesis. Retrieved from
-
Ningbo Inno Pharmchem. (2026).[6] The Role of this compound as a Pharmaceutical Intermediate. Retrieved from
-
Royal Society of Chemistry. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science. Retrieved from
-
National Institutes of Health (NIH). (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides. PubMed Central. Retrieved from
-
Google Patents. (1995). US5436344A - 3-bromo-5-chloro-pyridines used as intermediates.[6][7] Retrieved from
Sources
- 1. US4742060A - Heterocyclic compounds - Google Patents [patents.google.com]
- 2. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
- 4. 3-BROMO-5-CHLORO-2-METHOXY-PYRIDINE | 102830-75-1 [chemicalbook.com]
- 5. labproinc.com [labproinc.com]
- 6. nbinno.com [nbinno.com]
- 7. nbinno.com [nbinno.com]
Commercial Availability & Technical Guide: 3-Bromo-5-chloro-2-methoxypyridine
[1]
Executive Summary
3-Bromo-5-chloro-2-methoxypyridine (CAS: 102830-75-1) is a high-value heterocyclic scaffold extensively utilized in medicinal chemistry and agrochemical synthesis.[1][2][3][4] Its structural uniqueness lies in its orthogonal reactivity profile : the presence of three distinct functional handles (C2-methoxy, C3-bromo, and C5-chloro) allows for sequential, regioselective functionalization.
This guide serves as a technical dossier for procurement managers and synthetic chemists, detailing the commercial landscape, quality assurance protocols, and strategic applications of this intermediate.
Technical Specifications & Chemical Identity
Before engaging suppliers, it is critical to establish the baseline identity and physicochemical properties to ensure the procurement of the correct isomer.
| Property | Specification |
| Chemical Name | This compound |
| CAS Number | 102830-75-1 |
| Molecular Formula | C₆H₅BrClNO |
| Molecular Weight | 222.47 g/mol |
| Appearance | White to off-white crystalline powder |
| Melting Point | 49.0 – 53.0 °C |
| Boiling Point | ~215 °C (Predicted) |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate |
| Purity Standard | ≥ 98.0% (GC/HPLC) for Pharma Grade |
Structural Validation (NMR Standard)
For incoming goods receipt (IGR), the following ¹H-NMR profile confirms identity and isomeric purity. The distinct doublet signals arise from the meta-coupling between the C4 and C6 protons.
-
Solvent: CDCl₃
-
δ 3.99 (s, 3H): Methoxy group at C2.[1]
-
δ 7.81 (d, J~2.5 Hz, 1H): Proton at C4 (shielded by Br/Cl positioning).
-
δ 8.05 (d, J~2.5 Hz, 1H): Proton at C6 (deshielded by adjacent Nitrogen).
Commercial Landscape & Supplier Analysis
The supply chain for this intermediate is mature, split between Catalog Suppliers (milligram to gram scale) and Bulk Manufacturers (kilogram scale).
Tier 1: Catalog Suppliers (R&D Scale)
Best for: Rapid prototyping, medicinal chemistry hit-to-lead.
-
Sigma-Aldrich (Merck): High reliability, comprehensive documentation (CoA, SDS). Ships from US/Europe.
-
TCI Chemicals: Strong inventory in Japan/US. Product Code: B5165 .
-
Biosynth: Good balance of price and quality for gram-scale needs.
-
BLD Pharm: Competitive pricing, often holds stock in Shanghai/USA hubs.
Tier 2: Bulk & Custom Synthesis (Process Scale)
Best for: Pilot plant, GLP tox batches, and manufacturing.
-
Ningbo Inno Pharmchem: Major Chinese manufacturer capable of kg-scale production.
-
WuXi AppTec / Enamine: While primarily CROs, they maintain large building block inventories and can scale synthesis on demand.
Procurement Decision Matrix
The following workflow illustrates the logical process for selecting a supplier based on project phase and purity requirements.
Figure 1: Strategic sourcing workflow distinguishing between R&D speed and Process cost-efficiency.
Synthesis & Reactivity Profile
Understanding the "Why" behind this molecule's value helps in validating the material's performance. The core utility is its Chemo-selectivity .
Orthogonal Functionalization
The reactivity order of the halogens allows for sequential cross-coupling reactions without the need for protecting groups.
-
Site A (C3-Bromine): Most reactive. Undergoes Suzuki-Miyaura or Buchwald-Hartwig coupling first under mild conditions.
-
Site B (C5-Chlorine): Less reactive. Remains intact during C3 functionalization, allowing for a second, harsher coupling step later.
-
Site C (C2-Methoxy): Can be converted to a pyridone or displaced by nucleophiles (SNAr) under forcing conditions.
Figure 2: Orthogonal reactivity map highlighting the sequential functionalization capability.
Quality Assurance & Handling Protocol
To ensure scientific integrity, every batch must be validated. Relying solely on the vendor's CoA is insufficient for critical path experiments.
Internal Validation Protocol
-
Appearance Check: Reject if yellow/brown (indicates oxidation or photodegradation).
-
Solubility Test: Dissolve 10mg in 1mL CDCl₃. Solution must be clear. Turbidity indicates inorganic salts (NaCl/NaBr) from the synthesis quench.
-
GC-MS/LC-MS: Look for the characteristic isotope pattern.
-
Br + Cl pattern: M+ (100%), M+2 (~130%), M+4 (~30%). The presence of both halogens creates a distinct "staircase" isotope cluster.
-
Safety & Storage (SDS Summary)
-
Hazards: H302 (Harmful if swallowed), H315 (Skin irritant), H319 (Eye irritant).
-
Storage: Inert atmosphere (Argon/Nitrogen) recommended but not strictly required. Store at 2-8°C to prevent slow hydrolysis of the methoxy group or discoloration over long periods.
-
Handling: Standard fume hood protocols. Avoid contact with strong oxidizing agents.
References
Methodological & Application
Application Notes and Protocols for the Palladium-Catalyzed Cross-Coupling of 3-Bromo-5-chloro-2-methoxypyridine
Introduction: Strategic Importance of 3-Bromo-5-chloro-2-methoxypyridine in Modern Synthesis
This compound is a highly versatile and valuable building block in contemporary organic synthesis, particularly within the realms of pharmaceutical and agrochemical research.[1][2][3] Its unique substitution pattern, featuring two distinct halogen atoms (bromine and chlorine) at the C3 and C5 positions respectively, and an activating methoxy group at the C2 position, allows for precise and regioselective chemical transformations. This strategic arrangement of functional groups enables chemists to introduce a diverse array of molecular complexity through palladium-catalyzed cross-coupling reactions, making it a sought-after intermediate in the rapid construction of compound libraries for drug discovery and the development of novel materials.[1][2]
The differential reactivity of the carbon-bromine (C-Br) and carbon-chlorine (C-Cl) bonds is the cornerstone of its synthetic utility. In palladium-catalyzed cross-coupling reactions, the C-Br bond is significantly more reactive than the C-Cl bond, allowing for selective functionalization at the C3 position while leaving the C5 chloro group intact for subsequent transformations. This chemoselectivity provides a powerful handle for the sequential and controlled elaboration of the pyridine core.
This technical guide provides an in-depth exploration of the key palladium-catalyzed cross-coupling reactions of this compound, including Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and cyanation reactions. Each section will delve into the mechanistic underpinnings, provide field-proven experimental protocols, and present tabulated data to guide researchers, scientists, and drug development professionals in leveraging this versatile building block for their synthetic endeavors.
Regioselectivity: The Key to Controlled Functionalization
The inherent difference in bond dissociation energies between the C-Br and C-Cl bonds dictates the regioselectivity of palladium-catalyzed cross-coupling reactions on this compound. The C-Br bond is weaker and therefore more susceptible to oxidative addition to the palladium(0) catalyst, which is the initial and often rate-determining step in the catalytic cycle. This principle allows for the preferential formation of a new bond at the C3 position.
Caption: Regioselectivity in Oxidative Addition.
I. Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between an organohalide and an organoboron compound.[4][5] This reaction is instrumental in the synthesis of biaryl and heteroaryl structures, which are prevalent motifs in pharmacologically active molecules.[6][7]
Mechanistic Rationale
The catalytic cycle of the Suzuki-Miyaura coupling is a well-established sequence of three key steps: oxidative addition, transmetalation, and reductive elimination.[8] The cycle begins with the oxidative addition of the aryl bromide to a palladium(0) complex, forming a palladium(II) intermediate. This is followed by transmetalation, where the organic group from the organoboron species is transferred to the palladium center. The cycle concludes with reductive elimination, which forms the new C-C bond and regenerates the palladium(0) catalyst.
Caption: Suzuki-Miyaura Catalytic Cycle.
Optimized Reaction Conditions for this compound
The following table outlines representative conditions for the Suzuki-Miyaura coupling of this compound with various arylboronic acids. The selection of the palladium source, ligand, base, and solvent system is critical for achieving high yields and reaction efficiency.
| Coupling Partner | Palladium Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Phenylboronic acid | Pd(PPh₃)₄ (3) | - | K₂CO₃ (2) | 1,4-Dioxane/H₂O (4:1) | 90 | 12 | 85-95 |
| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (2) | - | Cs₂CO₃ (2.5) | Toluene | 100 | 16 | 90-98 |
| 3-Thienylboronic acid | Pd₂(dba)₃ (1.5) | XPhos (3) | K₃PO₄ (3) | THF | 80 | 18 | 88-96 |
Note: Yields are indicative and may vary based on the specific substrate and reaction scale.
Detailed Experimental Protocol: Suzuki-Miyaura Coupling
This protocol provides a general procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%)
-
Base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv)
-
Anhydrous 1,4-Dioxane (4 mL)
-
Degassed Water (1 mL)
Procedure:
-
To a flame-dried Schlenk flask, add this compound, the arylboronic acid, and the base.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the palladium catalyst to the flask under the inert atmosphere.
-
Add the anhydrous 1,4-dioxane and degassed water via syringe.
-
Place the flask in a preheated oil bath at 90 °C and stir the reaction mixture vigorously.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
II. Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds, providing a versatile route to aryl amines.[9][10][11][12] This reaction has revolutionized the synthesis of nitrogen-containing compounds, which are ubiquitous in pharmaceuticals.[13]
Mechanistic Insights
The catalytic cycle for the Buchwald-Hartwig amination shares similarities with the Suzuki coupling, involving oxidative addition, amine coordination and deprotonation, and reductive elimination. The choice of a bulky, electron-rich phosphine ligand is crucial to facilitate the reductive elimination step, which forms the C-N bond.[14]
Caption: Buchwald-Hartwig Amination Catalytic Cycle.
Recommended Reaction Conditions
The following table provides starting conditions for the Buchwald-Hartwig amination of this compound with various amines. A strong, non-nucleophilic base is typically required.
| Amine | Palladium Precatalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Morpholine | Pd₂(dba)₃ (1) | XPhos (2) | NaOtBu (1.5) | Toluene | 100 | 18 | 80-90 |
| Aniline | Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ (2) | 1,4-Dioxane | 110 | 24 | 75-85 |
| n-Butylamine | Pd₂(dba)₃ (1.5) | BrettPhos (3) | LiHMDS (2.0) | THF | 80 | 16 | 70-85 |
Note: Yields are indicative and may vary based on the specific amine and reaction scale.
Detailed Experimental Protocol: Buchwald-Hartwig Amination
This protocol outlines a general procedure for the Buchwald-Hartwig amination of this compound.[15]
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Amine (1.2 mmol, 1.2 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 0.01 mmol, 1 mol%)
-
Ligand (e.g., XPhos, 0.02 mmol, 2 mol%)
-
Base (e.g., NaOtBu, 1.5 mmol, 1.5 equiv)
-
Anhydrous Toluene (5 mL)
Procedure:
-
In a glovebox, to a flame-dried Schlenk tube, add the palladium precatalyst, ligand, and base.
-
Add this compound and a stir bar.
-
Evacuate and backfill the tube with an inert gas.
-
Add the anhydrous toluene and then the amine via syringe.
-
Seal the tube and heat the reaction mixture in an oil bath at 100 °C with vigorous stirring.
-
Monitor the reaction by GC-MS or LC-MS.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of celite.
-
Wash the filtrate with water and brine, then dry over anhydrous MgSO₄.
-
Concentrate the organic layer and purify the residue by column chromatography.
III. Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling is a highly efficient method for the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne. This reaction is particularly valuable for the synthesis of conjugated enynes and arylalkynes, which have applications in materials science and medicinal chemistry.
Mechanistic Overview
The Sonogashira coupling typically involves a dual catalytic system of palladium and copper. The palladium catalyst follows a cycle similar to other cross-coupling reactions, while the copper co-catalyst activates the terminal alkyne to facilitate transmetalation. Copper-free versions of the Sonogashira coupling have also been developed.[16]
Representative Reaction Conditions
The following table presents typical conditions for the Sonogashira coupling of this compound.
| Alkyne | Palladium Catalyst (mol%) | Copper Co-catalyst (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Phenylacetylene | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | Et₃N (3) | THF | 60 | 12 | 80-90 |
| 1-Heptyne | Pd(OAc)₂ (2) / PPh₃ (4) | CuI (5) | i-Pr₂NH (2.5) | DMF | 70 | 16 | 75-85 |
| Ethynyltrimethylsilane | Pd(PPh₃)₄ (3) | CuI (3) | DIPA (3) | Toluene | 80 | 18 | 85-95 |
Note: Yields are indicative and may vary.
Detailed Experimental Protocol: Sonogashira Coupling
This protocol provides a general procedure for the Sonogashira coupling.
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Terminal alkyne (1.5 mmol, 1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.02 mmol, 2 mol%)
-
Copper(I) iodide (CuI, 0.04 mmol, 4 mol%)
-
Base (e.g., Et₃N, 3.0 mmol, 3.0 equiv)
-
Anhydrous THF (5 mL)
Procedure:
-
To a Schlenk flask, add this compound, the palladium catalyst, and CuI.
-
Evacuate and backfill the flask with an inert gas.
-
Add anhydrous THF, the terminal alkyne, and the base via syringe.
-
Stir the reaction mixture at 60 °C.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, cool the mixture, dilute with ethyl acetate, and filter through celite.
-
Wash the filtrate with saturated aqueous NH₄Cl solution, water, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography.
IV. Palladium-Catalyzed Cyanation: Installation of a Nitrile Group
The introduction of a nitrile group onto an aromatic ring is a valuable transformation in organic synthesis, as nitriles can be readily converted into a variety of other functional groups, including carboxylic acids, amines, and amides.[17][18][19] Palladium-catalyzed cyanation offers a milder and more functional group tolerant alternative to traditional methods like the Sandmeyer reaction.[20][21]
Mechanistic Considerations
The palladium-catalyzed cyanation of aryl halides follows a similar catalytic cycle to other cross-coupling reactions. A key challenge in this reaction is the potential for the cyanide anion to poison the palladium catalyst.[20] The use of appropriate ligands and cyanide sources, such as potassium ferrocyanide or zinc cyanide, can mitigate this issue.[20][22]
Typical Reaction Conditions
The following table outlines a general set of conditions for the palladium-catalyzed cyanation of this compound.
| Cyanide Source | Palladium Precatalyst (mol%) | Ligand (mol%) | Additive (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| K₄[Fe(CN)₆] | Pd(OAc)₂ (2) | dppf (4) | K₂CO₃ (0.2) | NMP | 120 | 20 | 70-85 |
| Zn(CN)₂ | Pd₂(dba)₃ (1.5) | XPhos (3) | - | DMF | 100 | 18 | 75-90 |
Note: Yields are indicative and may vary. NMP = N-Methyl-2-pyrrolidone, DMF = Dimethylformamide.
Detailed Experimental Protocol: Cyanation
This protocol describes a general procedure for the palladium-catalyzed cyanation.[20][22]
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Cyanide source (e.g., K₄[Fe(CN)₆], 0.6 mmol, 0.6 equiv)
-
Palladium precatalyst (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
Ligand (e.g., dppf, 0.04 mmol, 4 mol%)
-
Additive (e.g., K₂CO₃, 0.2 mmol, 0.2 equiv)
-
Anhydrous NMP (5 mL)
Procedure:
-
To a flame-dried sealed tube, add this compound, the cyanide source, palladium precatalyst, ligand, and additive.
-
Evacuate and backfill the tube with an inert gas.
-
Add the anhydrous NMP via syringe.
-
Seal the tube and heat the reaction mixture in an oil bath at 120 °C with stirring.
-
Monitor the reaction by GC-MS or LC-MS.
-
After cooling to room temperature, carefully quench the reaction with an aqueous solution of sodium bicarbonate.
-
Extract the product with ethyl acetate (3 x 15 mL).
-
Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.
-
Purify the resulting nitrile by column chromatography.
Conclusion
This compound is a powerful and versatile building block for the synthesis of complex substituted pyridines. The regioselective nature of palladium-catalyzed cross-coupling reactions at the more reactive C-Br bond provides a reliable strategy for the controlled introduction of aryl, amino, alkynyl, and cyano functionalities. The protocols and data presented in this guide offer robust starting points for researchers to explore the rich chemistry of this valuable intermediate and accelerate their drug discovery and materials science programs.
References
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Journal of the American Chemical Society, 129(11), 3358–3366. [Link]
-
Myers, A. G. (n.d.). The Suzuki Reaction. Harvard University. Retrieved from [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2026). The Role of this compound as a Pharmaceutical Intermediate. Retrieved from [Link]
- Google Patents. (n.d.). CN101648909A - Method for preparing cyanopyridine by using chloropyridine under the catalysis of ligand-free palladium.
- Google Patents. (n.d.). US5116993A - Process for the preparation of 2-chloro-5-chloromethylpyridine, and new intermediates.
-
Ikram, M., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 225. [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]
- Google Patents. (n.d.). US6399781B1 - Process for making 3-amino-2-chloro-4-methylpyridine.
-
Anbarasan, P., Schareina, T., & Beller, M. (2011). Recent developments and perspectives in palladium-catalyzed cyanation of aryl halides: synthesis of benzonitriles. Chemical Society Reviews, 40(10), 5049-5067. [Link]
-
ResearchGate. (2015). A Convenient Procedure for the Palladium-Catalyzed Cyanation of Aryl Halides. [Link]
-
Bruno, N. C., Tudge, M. T., & Buchwald, S. L. (2013). A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides. Angewandte Chemie International Edition, 52(44), 11564-11568. [Link]
-
ResearchGate. (2012). Synthesis and antimicrobial activity of new cyanopyridine and cyanopyrans towards Mycobacterium tuberculosis and other microorganisms. [Link]
-
Cohen, D. T., & Buchwald, S. L. (2015). Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media. Organic Letters, 17(2), 202-205. [Link]
- Google Patents. (n.d.). CN101830845A - Synthesis method of 5-chloro-2,3-dihydroxyl pyridine.
- Google Patents. (n.d.). CN101941943A - Synthesis method of 2-chlorine-3-cyanopyridine.
-
Orjales, A., et al. (1997). Preparation of Cyanopyridines by Direct Cyanation. Synthetic Communications, 27(1), 175-181. [Link]
- Google Patents. (n.d.). CN104478793A - Synthetic method of 2, 3, 5-trichloropyridine.
-
Sharma, P., et al. (2021). Palladium-catalyzed cyanation of aryl (pseudo)halides using a redox-active N–CN reagent. Chemical Communications, 57(68), 8499-8502. [Link]
-
El-Sayed, N. N. E., et al. (2021). Synthesis, Characterization, and In Vivo Study of Some Novel 3,4,5-Trimethoxybenzylidene-hydrazinecarbothioamides and Thiadiazoles as Anti-Apoptotic Caspase-3 Inhibitors. Molecules, 26(16), 4983. [Link]
-
PrepChem. (n.d.). Synthesis of 3-amino-5-chloro-2-fluoropyridine. Retrieved from [Link]
-
Tu, S., et al. (2005). One-pot synthesis of 2-amino-3-cyanopyridine derivatives under microwave irradiation without solvent. Arkivoc, 2005(i), 137-142. [Link]
-
Neufeldt, S. R., & Sanford, M. S. (2022). The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. ACS Catalysis, 12(19), 12014-12026. [Link]
- Google Patents. (n.d.). US20020052507A1 - Process for making 3-amino-2-chloro-4-methylpyridine.
-
Atlanchim Pharma. (n.d.). Palladium-catalyzed Buchwald-Hartwig amination. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2026). The Critical Link: 3-Bromo-5-fluoro-2-methoxypyridine in Chemical Synthesis Pathways. Retrieved from [Link]
-
Organ, M. G., et al. (2016). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. Angewandte Chemie International Edition, 55(31), 8974-8978. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. biosynth.com [biosynth.com]
- 3. nbinno.com [nbinno.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 6. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 3-Chloro-5-(hydroxymethyl)-2-methoxypyridine | Chemical Properties, Applications & Safety Data | Reliable Supplier China [pipzine-chem.com]
- 9. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 10. prepchem.com [prepchem.com]
- 11. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Selective C-O Coupling Reaction of N-Methoxy Arylamides and Arylboronic Acids Catalyzed by Copper Salt [mdpi.com]
- 13. rsc.org [rsc.org]
- 14. US20020052507A1 - Process for making 3-amino-2-chloro-4-methylpyridine - Google Patents [patents.google.com]
- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 16. researchgate.net [researchgate.net]
- 17. EP1626045A1 - Processes for producing 3-substituted 2-chloro-5-fluoropyridine or salt thereof - Google Patents [patents.google.com]
- 18. researchgate.net [researchgate.net]
- 19. Palladium-catalyzed cyanation of aryl (pseudo)halides using a redox-active N–CN reagent - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 20. A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 21. CN101941943A - Synthesis method of 2-chlorine-3-cyanopyridine - Google Patents [patents.google.com]
- 22. CN101648909A - Method for preparing cyanopyridine by using chloropyridine under the catalysis of ligand-free palladium - Google Patents [patents.google.com]
Application Note: Strategic Utilization of 3-Bromo-5-chloro-2-methoxypyridine in Drug Discovery
Executive Summary & Chemical Profile
3-Bromo-5-chloro-2-methoxypyridine is a high-value heteroaromatic scaffold used extensively in the synthesis of pharmaceutical ingredients, particularly kinase inhibitors and GPCR ligands. Its utility stems from its orthogonal reactivity profile : three distinct functional handles (C3-Br, C5-Cl, and C2-OMe) allow for precise, sequential modification.
This guide details the protocols for exploiting the reactivity hierarchy of this molecule to construct complex, non-symmetric 3,5-disubstituted pyridine libraries.
Chemical Identity
-
IUPAC Name: this compound
-
CAS Number: 73583-39-8 (and related isomers/salts)
-
Molecular Formula: C6H5BrClNO
-
Key Feature: Halogen hierarchy (Br > Cl) enabling site-selective catalysis.
Strategic Application: Sequential Chemoselective Coupling
The primary utility of this scaffold is the ability to functionalize the C3 position selectively in the presence of the C5-chlorine. The C-Br bond possesses a lower bond dissociation energy (approx. 68 kcal/mol) compared to the C-Cl bond (approx. 81 kcal/mol), making it kinetically favored for oxidative addition by Palladium(0) catalysts.
Workflow Visualization
The following diagram illustrates the logical flow for generating non-symmetric libraries using this scaffold.
Figure 1: Sequential functionalization workflow exploiting halogen reactivity differences.
Detailed Experimental Protocols
Protocol A: Site-Selective Suzuki-Miyaura Coupling (C3-Arylation)
Objective: To introduce an aryl or heteroaryl group at the C3 position while retaining the C5-chlorine for future elaboration.
Rationale:
-
Catalyst Choice: Pd(dppf)Cl2·DCM is selected for its high stability and moderate activity, which enhances selectivity for the bromide over the chloride. Highly active catalysts (e.g., SPhos-Pd) might lead to "over-coupling" at the chloride.
-
Base/Solvent: Mild bases (Na2CO3) and aqueous/organic mixtures prevent hydrolytic side reactions of the methoxy group.
Materials:
-
This compound (1.0 eq)
-
Aryl Boronic Acid (1.1 eq)
-
Pd(dppf)Cl2·DCM (0.05 eq)
-
Sodium Carbonate (2.0 M aq. solution, 3.0 eq)
-
1,4-Dioxane (0.2 M concentration relative to substrate)
Step-by-Step Methodology:
-
Setup: Charge a reaction vial equipped with a magnetic stir bar with the pyridine substrate, aryl boronic acid, and Pd catalyst.
-
Inert Atmosphere: Seal the vial and purge with Nitrogen or Argon for 5 minutes. This is critical to prevent homocoupling of the boronic acid.
-
Solvent Addition: Add degassed 1,4-Dioxane and 2.0 M Na2CO3 via syringe.
-
Reaction: Heat the mixture to 60°C .
-
Critical Control Point: Do not exceed 80°C in this step. Higher temperatures increase the risk of oxidative addition into the C5-Cl bond.
-
-
Monitoring: Monitor via LC-MS or TLC after 2 hours. Look for the disappearance of the starting material (Br-species) and the persistence of the Cl-species mass pattern (M and M+2 isotope peak ratio of 3:1).
-
Workup: Dilute with EtOAc, wash with water and brine. Dry over MgSO4 and concentrate.
-
Purification: Silica gel chromatography (Hexane/EtOAc gradient).
Protocol B: C5-Amination (Buchwald-Hartwig) on the Monocoupled Intermediate
Objective: To convert the remaining C5-chlorine into an amine (common in kinase inhibitors).
Rationale:
-
Catalyst Choice: Chlorides on electron-rich pyridines (due to the 2-OMe) are sluggish electrophiles. Third-generation Buchwald precatalysts (e.g., XPhos Pd G3 or BrettPhos) are required to facilitate this difficult transformation.
Materials:
-
3-Aryl-5-chloro-2-methoxypyridine (Intermediate from Protocol A)
-
Primary or Secondary Amine (1.2 eq)
-
BrettPhos Pd G3 (0.02 – 0.05 eq)
-
NaOtBu (Sodium tert-butoxide) (1.5 eq)
-
Toluene or t-Amyl Alcohol
Step-by-Step Methodology:
-
Drying: Ensure all glassware is oven-dried. Moisture kills the active catalytic species.
-
Charge: Add Intermediate, Amine, Base, and Catalyst to the vessel.
-
Reaction: Heat to 100°C - 110°C for 4-12 hours.
-
Validation: Check for product formation via LC-MS. The chlorine isotope pattern should disappear.
The "Pyridone Switch" Strategy
In medicinal chemistry, the 2-methoxypyridine moiety is often a "masked" 2-pyridone. 2-Pyridones are excellent hydrogen bond donor/acceptor motifs, often mimicking the peptide bond in biological systems.
Protocol C: Demethylation to 2-Pyridone
Method: Acid-mediated hydrolysis.
| Parameter | Condition A (Mild) | Condition B (Harsh/Robust) |
| Reagent | TMSI (Trimethylsilyl iodide) | HBr (48% aq) in Acetic Acid |
| Temperature | 60°C | 90°C - Reflux |
| Solvent | Acetonitrile | Acetic Acid |
| Use Case | Acid-sensitive substrates | Stable substrates; Scale-up |
Workflow Logic:
-
Perform all C3 and C5 couplings first while the OMe group protects the nitrogen and maintains pyridine aromaticity.
-
Perform demethylation as the final step to reveal the polar pyridone core.
Structural & Reactivity Data Summary
The following table summarizes the chemical shifts and reactivity trends useful for characterizing intermediates derived from this compound.
| Position | Substituent | Reactivity Rank | Primary Transformation | 1H NMR Signal (Approx) |
| C2 | -OMe | 3 (Lowest) | Hydrolysis (to Pyridone) or SNAr (rare) | 3.9 - 4.0 ppm (s, 3H) |
| C3 | -Br | 1 (Highest) | Suzuki/Stille/Negishi Coupling | 7.8 - 8.0 ppm (d, 1H) |
| C5 | -Cl | 2 (Medium) | Buchwald/Suzuki (High Temp) | 8.0 - 8.2 ppm (d, 1H) |
Pathway Visualization: From Scaffold to Drug Candidate
This diagram represents the transformation of the raw material into a hypothetical Kinase Inhibitor pharmacophore.
Figure 2: Logical synthesis pathway for Kinase Inhibitor generation.
Safety and Handling (MSDS Summary)
-
Hazards: Irritant (Skin/Eye/Respiratory).
-
Storage: Store under inert gas (Argon) at 2-8°C. Protect from light.
-
Incompatibility: Strong oxidizing agents.
-
Waste Disposal: Halogenated organic waste streams.
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 2773956, this compound. Retrieved from [Link]
-
Schröter, S., Stock, C., & Bach, T. (2005). Regioselective Cross-Coupling Reactions of Multiple Halogenated Nitrogen Heterocycles. Tetrahedron, 61(9), 2245-2267. (Foundational review on halogen reactivity hierarchy). Retrieved from [Link]
-
Lutz, M. R., et al. (2014). Selective Palladium-Catalyzed Cross-Coupling of 3-Bromo-5-chloropyridines. Journal of Medicinal Chemistry (Methodology applied to similar scaffolds). Retrieved from [Link]
Advanced Protocols: 3-Bromo-5-chloro-2-methoxypyridine in Agrochemical Scaffold Design
Executive Summary
In the high-stakes arena of agrochemical discovery, 3-Bromo-5-chloro-2-methoxypyridine (CAS 102830-75-1) has emerged as a "linchpin" intermediate. Its value lies not merely in its structural components but in its orthogonal reactivity profile .
This scaffold offers three distinct handles for diversification:
-
C3-Bromine: Highly reactive toward palladium-catalyzed cross-coupling (Suzuki, Stille, Buchwald-Hartwig).
-
C5-Chlorine: Latent reactivity; stable under C3-coupling conditions but activatable for subsequent functionalization or retained for metabolic stability (lipophilicity modulation).
-
C2-Methoxy: A masked pyridone/hydroxyl group, convertible via hydrolysis or susceptible to SNAr displacement.
This guide provides validated protocols for leveraging these handles to synthesize complex herbicide and fungicide precursors, moving beyond generic descriptions to actionable, causality-driven science.
Chemical Profile & Reactivity Landscape
| Property | Specification |
| IUPAC Name | This compound |
| CAS Number | 102830-75-1 |
| Molecular Formula | C₆H₅BrClNO |
| Molecular Weight | 222.47 g/mol |
| Appearance | White to off-white crystalline solid |
| Melting Point | 50–54 °C |
| Solubility | Soluble in DCM, EtOAc, THF; low solubility in water |
The Logic of Orthogonality
The strategic advantage of this molecule is the bond dissociation energy (BDE) differential between the C-Br and C-Cl bonds.
-
C-Br (~68 kcal/mol): Weak enough to undergo oxidative addition with Pd(0) at mild temperatures (60–80 °C).
-
C-Cl (~81 kcal/mol): Strong enough to remain inert during C3 functionalization, preventing polymerization or "scrambling" of substituents.
Visualization: Reactivity Map
The following diagram illustrates the chemoselective pathways available to this scaffold.
Figure 1: Chemoselective functionalization pathways. Note the sequential capability where C3 is modified before C5.
Protocol 1: Synthesis of the Core Scaffold
Rationale: While commercially available, in-house synthesis from 5-chloro-2-methoxypyridine ensures purity and cost-efficiency for gram-scale campaigns.
Reaction Overview
Substrate: 5-Chloro-2-methoxypyridine Reagent: Bromine (Br₂) or N-Bromosuccinimide (NBS) Solvent: Glacial Acetic Acid (AcOH) or Acetonitrile (MeCN) Mechanism: Electrophilic Aromatic Substitution (EAS). The methoxy group is a strong ortho/para director. Since the para position (C5) is blocked by Chlorine, bromination occurs exclusively at C3.
Step-by-Step Methodology
-
Preparation: Dissolve 5-chloro-2-methoxypyridine (1.0 eq) in glacial acetic acid (5 mL/mmol). Add Sodium Acetate (1.0 eq) to buffer the HBr generated.
-
Bromination: Add a solution of Br₂ (1.2 eq) in acetic acid dropwise at room temperature.
-
Critical Control Point: Maintain temperature <30 °C during addition to prevent over-bromination or demethylation.
-
-
Heating: Heat the mixture to 80 °C for 4–6 hours. Monitor by TLC (Hexane:EtOAc 9:1) or HPLC.[1][2]
-
Quench: Cool to room temperature. Pour onto ice water. Neutralize with saturated NaHCO₃ or NaOH (aq) to pH 7–8.
-
Isolation: Extract with Ethyl Acetate (3x). Wash combined organics with 10% Na₂S₂O₃ (to remove residual bromine) and Brine. Dry over Na₂SO₄.
-
Purification: Recrystallize from Ethanol/Water or purify via silica gel chromatography if necessary.
Yield Expectation: 85–92%
Protocol 2: Chemoselective Suzuki-Miyaura Coupling
Rationale: This is the primary application for this scaffold in agrochemistry, used to construct biaryl backbones common in PDS inhibitors (herbicides) and SDHI fungicides.
The Challenge
Standard Suzuki conditions can sometimes lead to proto-dehalogenation or minor coupling at the chloride if the catalyst is too active. This protocol uses a catalyst system tuned for Bromine-selective oxidative addition .
Reagents & Conditions
-
Catalyst: Pd(PPh₃)₄ (3–5 mol%) or Pd(dppf)Cl₂. Avoid bulky, electron-rich phosphines (like Buchwald ligands) in the first step to prevent C-Cl activation.
-
Base: Na₂CO₃ or K₃PO₄ (2.0 eq).
-
Solvent: DME/Water (3:1) or Toluene/Ethanol/Water.
Workflow Diagram
Figure 2: Step-by-step workflow for C3-selective arylation.
Detailed Protocol
-
Inerting: Charge a reaction vessel with this compound (1.0 eq), Aryl Boronic Acid (1.1 eq), and Pd(PPh₃)₄ (0.05 eq). Evacuate and backfill with Nitrogen (3 cycles).
-
Solvation: Add degassed DME and 2M aqueous Na₂CO₃ (3:1 ratio).
-
Reaction: Heat to 85 °C under Nitrogen.
-
Mechanistic Insight: The oxidative addition of Pd(0) into the C-Br bond is fast. The C-Cl bond requires higher activation energy (typically >100 °C or specialized ligands), ensuring high chemoselectivity at 85 °C.
-
-
Monitoring: Monitor for the disappearance of the starting bromide.
-
Purification: Standard aqueous workup followed by column chromatography.[2]
Protocol 3: Functional Group Interconversion (Unmasking the Pyridone)
Rationale: Many agrochemicals require a hydrogen-bond donor/acceptor motif. The 2-methoxypyridine is often a "masked" 2-pyridone.
Method A: Acidic Hydrolysis (HBr/AcOH)
-
Conditions: 33% HBr in Acetic Acid, reflux, 4–8 h.
-
Outcome: Cleaves the methyl ether, generating the 3-bromo-5-chloro-2-pyridone (or the 3-aryl derivative if performed post-coupling).
-
Note: Harsh conditions; may not be compatible with acid-sensitive aryl groups added in Step 2.
Method B: Nucleophilic Demethylation (TMSI/NaI)
-
Conditions: Sodium Iodide (NaI) + TMSCl in Acetonitrile (in situ generation of TMSI).
-
Mechanism: SN2 attack of Iodide on the methyl group.
-
Advantage: Milder conditions, compatible with more functional groups.[3]
Safety & Handling
-
Hazard Class: Irritant (Skin/Eye/Respiratory).
-
Specific Hazard: Halogenated pyridines can be skin sensitizers. Use double nitrile gloves.
-
Waste: Aqueous streams from Suzuki couplings contain Palladium and Boron; segregate for heavy metal disposal.
References
-
Synthesis & Properties
-
Suzuki-Miyaura Mechanism & Selectivity
-
Agrochemical Applications of Pyridines
-
Lamberth, C., & Dinges, J. (Eds.). (2012). Bioactive Heterocyclic Compound Classes: Agrochemicals.[7][8][9] Wiley-VCH. (General reference for pyridine use in agrochemistry).
-
BenchChem.[7] "Application Notes: The Strategic Role of 3-Bromo-5-methoxypyridine in the Synthesis of Novel Agrochemicals." Link
-
Sources
- 1. labproinc.com [labproinc.com]
- 2. US5436344A - 3-bromo-5-chloro-pyridines used as intermediates in the synthesis of azatetralones - Google Patents [patents.google.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. 3-BROMO-5-CHLORO-2-METHOXY-PYRIDINE | 102830-75-1 [chemicalbook.com]
- 5. This compound | 102830-75-1 [sigmaaldrich.com]
- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. chemimpex.com [chemimpex.com]
- 9. chemimpex.com [chemimpex.com]
Application Notes and Protocols: 3-Bromo-5-chloro-2-methoxypyridine as a Versatile Intermediate in Advanced Dye Synthesis
Introduction: The Strategic Advantage of 3-Bromo-5-chloro-2-methoxypyridine in Dye Chemistry
In the pursuit of novel chromophores with enhanced durability and specific spectral properties, the design of core molecular scaffolds is of paramount importance. This compound has emerged as a key heterocyclic building block in the synthesis of high-performance dyes.[1][2] Its unique trifunctional substitution pattern offers a strategic advantage for synthetic chemists. The methoxy group at the 2-position electronically influences the pyridine ring, while the differentially reactive bromine and chlorine atoms at the 3- and 5-positions, respectively, provide orthogonal handles for sequential, site-selective functionalization.[2][3] This allows for the precise construction of complex dye architectures, leading to vibrant, stable colorants for a multitude of applications, including textiles and advanced materials.[1][2]
This document serves as a comprehensive technical guide for researchers, scientists, and professionals in dye and drug development. It provides an in-depth exploration of the chemical properties of this compound and detailed, field-proven protocols for its application in the synthesis of advanced azo and arylated pyridine dyes.
Physicochemical Properties and Handling
A thorough understanding of the physical and chemical properties of this compound is crucial for its effective and safe use in synthesis.
| Property | Value | Reference |
| Molecular Formula | C₆H₅BrClNO | [4] |
| Molecular Weight | 222.47 g/mol | [4] |
| Appearance | White to off-white crystalline solid | [4] |
| Melting Point | 49-53 °C | [4] |
| Boiling Point | 215.8±35.0 °C (Predicted) | [4] |
| Solubility | Soluble in chloroform and other common organic solvents. | [4] |
| Purity | Min. 98.0% (GC) is recommended for reproducible results. | [1] |
Safety and Handling: this compound should be handled in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is mandatory. For detailed safety information, always consult the Safety Data Sheet (SDS) provided by the supplier.
Synthetic Pathways to Advanced Dyes
The strategic placement of the bromine and chlorine atoms on the pyridine ring allows for selective functionalization, primarily through palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. The bromine at the 3-position is generally more reactive towards oxidative addition to a palladium(0) catalyst than the chlorine at the 5-position, enabling sequential couplings. This differential reactivity is a cornerstone of its utility.
Protocol 1: Synthesis of a Pyridyl-Aryl Dye via Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a robust and versatile method for the formation of C-C bonds.[3] In this protocol, we describe the selective coupling at the more reactive 3-bromo position of this compound with an arylboronic acid to generate a core dye intermediate.
Reaction Scheme:
Caption: Suzuki-Miyaura coupling at the 3-position.
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (e.g., 4-methoxyphenylboronic acid) (1.2 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
Toluene
-
Deionized water
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Instrumentation:
-
Round-bottom flask equipped with a reflux condenser and magnetic stirrer
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Step-by-Step Protocol:
-
Reaction Setup: To a round-bottom flask, add this compound, the arylboronic acid, and potassium carbonate.
-
Solvent Addition: Add a 4:1 mixture of toluene and deionized water to the flask.
-
Inert Atmosphere: Purge the reaction mixture with an inert gas (e.g., argon or nitrogen) for 15-20 minutes to remove oxygen.
-
Catalyst Addition: Under a positive pressure of the inert gas, add the tetrakis(triphenylphosphine)palladium(0) catalyst.
-
Reaction: Heat the mixture to reflux (typically 90-100 °C) with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 8-12 hours.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel and add ethyl acetate.
-
Wash the organic layer sequentially with deionized water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
-
Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 3-aryl-5-chloro-2-methoxypyridine dye intermediate.
Expected Outcome and Characterization: The successful synthesis will yield a solid product. Characterization should be performed using:
-
¹H and ¹³C NMR Spectroscopy: To confirm the structure of the coupled product. The disappearance of the proton signal corresponding to the 3-position of the pyridine ring and the appearance of new aromatic signals from the coupled aryl group are indicative of a successful reaction.
-
Mass Spectrometry: To confirm the molecular weight of the product.
-
UV-Vis Spectroscopy: To determine the absorption and emission properties of the synthesized dye intermediate.
Protocol 2: Synthesis of a Heterocyclic Azo Dye
Azo dyes are a prominent class of colorants characterized by the -N=N- chromophore.[5] This protocol outlines a two-step synthesis of a heterocyclic azo dye, where a diazonium salt is first prepared and then coupled with a suitable partner. While this compound itself is not the diazo component, it can be functionalized to act as a coupling partner. For instance, after a Suzuki coupling as described in Protocol 1, the resulting arylated pyridine can be further modified to introduce an electron-donating group, making it an effective coupling partner for a diazonium salt.
Alternatively, a more direct approach involves the synthesis of an amino-functionalized pyridine precursor that can be diazotized and coupled. The following is a generalized protocol for the synthesis of a heterocyclic azo dye, which can be adapted for derivatives of this compound.
Reaction Workflow:
Caption: General workflow for azo dye synthesis.
Materials:
-
Heterocyclic amine (e.g., an amino-functionalized derivative of the product from Protocol 1) (1.0 eq)
-
Sodium nitrite (NaNO₂) (1.1 eq)
-
Concentrated hydrochloric acid (HCl)
-
Coupling partner (e.g., 2-naphthol, N,N-dimethylaniline, or a pyridone derivative) (1.0 eq)
-
Sodium hydroxide (NaOH) or another suitable base
-
Ice
-
Ethanol for recrystallization
Step-by-Step Protocol:
Part A: Diazotization
-
Amine Solution: Dissolve the heterocyclic amine in a mixture of concentrated hydrochloric acid and water.
-
Cooling: Cool the solution to 0-5 °C in an ice-salt bath with constant stirring.
-
Nitrite Addition: Prepare a solution of sodium nitrite in cold water. Add this solution dropwise to the cold amine solution, ensuring the temperature remains below 5 °C. Stir for an additional 15-20 minutes after the addition is complete. The formation of the diazonium salt is indicated by a color change.
Part B: Azo Coupling 4. Coupling Partner Solution: Dissolve the coupling partner in an aqueous solution of sodium hydroxide. 5. Cooling: Cool this solution to 0-5 °C in an ice bath. 6. Coupling Reaction: Slowly add the cold diazonium salt solution to the cold solution of the coupling partner with vigorous stirring. A brightly colored precipitate of the azo dye should form immediately. 7. Completion: Continue stirring the mixture in the ice bath for 30-60 minutes to ensure complete reaction. 8. Isolation and Purification:
- Collect the precipitated dye by vacuum filtration.
- Wash the solid with cold water until the filtrate is neutral.
- Recrystallize the crude dye from a suitable solvent, such as ethanol, to obtain the pure product.
Characterization of the Azo Dye:
-
FT-IR Spectroscopy: To identify the characteristic N=N stretching vibration.
-
UV-Vis Spectroscopy: To determine the wavelength of maximum absorption (λmax) and the molar absorptivity, which are crucial for color characterization.[6]
-
¹H and ¹³C NMR Spectroscopy: To confirm the final structure of the azo dye.
-
Melting Point: To assess the purity of the synthesized dye.
Conclusion and Future Outlook
This compound is a highly valuable and versatile intermediate for the synthesis of advanced dyes. Its unique electronic and steric properties, coupled with the differential reactivity of its halogen substituents, provide a robust platform for the creation of a diverse range of chromophores. The protocols detailed herein for Suzuki-Miyaura coupling and azo dye synthesis serve as a foundational guide for researchers to explore the vast potential of this building block. Future work in this area will likely focus on the development of novel dye structures with tailored properties for applications in areas such as organic light-emitting diodes (OLEDs), dye-sensitized solar cells (DSSCs), and biomedical imaging, further underscoring the importance of this compound in modern materials science.
References
-
Coloring the World: this compound in Dye Manufacturing. (2026, January 28). NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]
-
Synthesis of Disperse Dyes from Pyridone and Resorcinol Coupled to Diazotized 2-Amino-4-chloro-5-formylthiazole and Application to Polyester. ResearchGate. Available at: [Link]
-
This compound: A Versatile Intermediate for Agrochemicals, Pharmaceuticals, and Dyes. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]
-
Synthesis, Characterization and Biological Activity of Azo Dye Derived from 2-methoxyaniline and its Complexes. (2023, March 25). Impactfactor. Available at: [Link]
-
Novel Disperse Dyes Based on Enaminones: Synthesis, Dyeing Performance on Polyester Fabrics, and Potential Biological Activities. (2022, September 22). National Institutes of Health. Available at: [Link]
-
Heck reaction. Wikipedia. Available at: [Link]
-
Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. (2018). ResearchGate. Available at: [Link]
-
Synthesis and Spectrophotometric Studies of Some Transition Metal Complexes with New Azo Dye 2-[2-(6-Methoxy benzothiazolyl)azo]-4-Nitro Phenol. (2014). ResearchGate. Available at: [Link]
-
SYNTHESIS OF SOME NEW AZO DYES DERIVED FROM 4, 4' -(2, 2, 2- TRICHLOROETHANE -1, 1-DIYL) -BIS (CHLOROBENZENE) AND THEIR BIOLOG. Plant Archives. Available at: [Link]
- 3-bromo-5-chloro-pyridines used as intermediates in the synthesis of azatetralones. Google Patents.
-
Synthesis and Absorption Spectra of Monoazo Dyes derived from 2-Methoxy-5-Nitroaniline. (2013). Scialert.net. Available at: [Link]
-
SUZUKI-MIYAURA COUPLING REACTIONS OF 3,5-DICHLORO-1,2,4-THIADIAZOLE. (2010, March 11). National Institutes of Health. Available at: [Link]
-
Strategies for successful Suzuki-Miyaura cross-couplings with thienylboronic acids: From model studies to dye structures. (2023). ResearchGate. Available at: [Link]
-
Synthesis and spectroscopic properties of new azo-dyes and azo-metal complexes derived from barbituric acid and aminoquinoline. (2007). ResearchGate. Available at: [Link]
-
Synthesis and Spectroscopic Properties of New Azo Dyes Derived from 3-Ethylthio-5-cyanomethyl-4-phenyl-1,2,4-triazole. (2012, December 26). MDPI. Available at: [Link]
-
The Role of this compound as a Pharmaceutical Intermediate. (2026, January 23). NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]
-
Synthesis of Azo Disperse Dyes with High Absorption for Efficient Polyethylene Terephthalate Dyeing Performances in Supercritical Carbon Dioxide. (2022, July 26). Semantic Scholar. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. nbinno.com [nbinno.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. Facile Synthesis of Novel Disperse Dyes for Dyeing Polyester Fabrics: Demonstrating Their Potential Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Note: Strategic Derivatization of 3-Bromo-5-chloro-2-methoxypyridine for Compound Library Synthesis
Abstract
This guide provides a comprehensive technical overview and detailed protocols for utilizing 3-Bromo-5-chloro-2-methoxypyridine as a versatile scaffold in the synthesis of diverse chemical libraries. We explore the strategic, regioselective functionalization of this building block through a series of high-yield transformations, including palladium-catalyzed cross-coupling reactions and subsequent manipulations of the pyridine core. The methodologies detailed herein are designed to provide researchers, medicinal chemists, and drug development professionals with a robust framework for generating novel molecular entities with significant potential for pharmacological screening and lead optimization.
Introduction: The Strategic Value of this compound
In the landscape of modern drug discovery, the efficiency of compound library synthesis is paramount. The selection of a starting scaffold that offers multiple, distinct points for chemical modification is a cornerstone of successful library design. This compound has emerged as a valuable building block for exactly this purpose.[1] Its unique chemical architecture presents three key functional handles for diversification:
-
C3-Bromo Position: The carbon-bromine bond is the most reactive site for traditional palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide array of carbon and nitrogen-based substituents.
-
C5-Chloro Position: The carbon-chlorine bond is significantly less reactive than the C-Br bond in cross-coupling reactions. This differential reactivity is the lynchpin of a sequential functionalization strategy, allowing for a second diversification step under more forcing conditions after the C-Br position has been addressed.
-
C2-Methoxy Group: This group not only influences the electronic properties of the pyridine ring but also serves as a latent hydroxyl group. It can be deprotected to reveal the corresponding 2-pyridone, opening up another avenue for derivatization through N-alkylation or other modifications.
This application note will detail reliable protocols for exploiting this reactivity, enabling a logical and efficient path to novel compound libraries.
Physicochemical Properties and Safety
A thorough understanding of the physical properties and handling requirements of the starting material is critical for experimental success and laboratory safety.
| Property | Value | Source |
| Molecular Formula | C₆H₅BrClNO | [2][3] |
| Molecular Weight | 222.47 g/mol | [2][3] |
| Appearance | White to off-white crystalline powder | [2] |
| Melting Point | 49.0 to 53.0 °C | [2][4] |
| Boiling Point | ~215.8 °C (Predicted) | [4] |
| Solubility | Soluble in chloroform and other common organic solvents like Dioxane, THF, and DMF. | [2][4] |
| CAS Number | 102830-75-1 | [2][4] |
Safety & Handling: While specific GHS data for this exact compound is not universally published, analogous halogenated pyridines are classified as harmful if swallowed, in contact with skin, or if inhaled, and can cause skin and eye irritation.[5][6] Therefore, it is imperative to handle this compound with appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves. All manipulations should be performed within a certified chemical fume hood to avoid inhalation of dust or vapors.
Core Synthetic Strategies & Protocols
The cornerstone of using this compound is the exploitation of the differential reactivity of its two halogen substituents. The general workflow involves an initial, selective reaction at the more labile C3-Brorno position, followed by subsequent modification at other sites.
Caption: General workflow for sequential library synthesis.
Protocol 1: Suzuki-Miyaura Coupling at the C3-Bromo Position
The Suzuki-Miyaura reaction is a robust and versatile method for forming carbon-carbon bonds.[7] By using mild conditions, we can selectively target the C-Br bond while leaving the C-Cl bond intact.
Causality Behind Experimental Choices:
-
Catalyst: Tetrakis(triphenylphosphine)palladium(0) is a reliable, commercially available catalyst for this type of coupling.[8] More advanced catalysts featuring ligands like SPhos or XPhos can also be used, often at lower loadings and milder temperatures, but Pd(PPh₃)₄ is a cost-effective and proven choice.
-
Base: Potassium carbonate is a moderately strong base, sufficient to facilitate the transmetalation step of the catalytic cycle without promoting unwanted side reactions like ester hydrolysis if such groups are present on the boronic acid.[9]
-
Solvent System: A mixture of an organic solvent (like 1,4-dioxane or DME) and water is crucial. The organic solvent solubilizes the pyridine substrate and catalyst, while water is necessary to dissolve the inorganic base.
Detailed Step-by-Step Protocol:
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq.), the desired aryl- or heteroarylboronic acid (1.2 eq.), and potassium carbonate (2.5 eq.).
-
Catalyst Addition: Add Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq.).
-
Solvent Addition: Add a degassed 4:1 mixture of 1,4-dioxane and water (0.1 M concentration relative to the pyridine substrate).
-
Reaction: Heat the reaction mixture to 85-95 °C and stir vigorously for 12-18 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate. Wash the organic layer sequentially with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the 3-substituted-5-chloro-2-methoxypyridine product.
Caption: Experimental workflow for Suzuki-Miyaura coupling.
Protocol 2: Buchwald-Hartwig Amination at the C3-Bromo Position
This reaction is essential for introducing nitrogen-based diversity, a common feature in pharmacologically active molecules. The choice of ligand and base is critical for achieving high yields.
Causality Behind Experimental Choices:
-
Catalyst/Ligand: A combination of a palladium source like Pd₂(dba)₃ and a specialized biarylphosphine ligand (e.g., XPhos) is highly effective. These bulky, electron-rich ligands facilitate the challenging reductive elimination step involving amines.
-
Base: Sodium tert-butoxide (NaOtBu) is a strong, non-nucleophilic base required to deprotonate the amine and facilitate the catalytic cycle. Cesium carbonate can be used as a milder alternative for sensitive substrates.
Detailed Step-by-Step Protocol:
-
Reaction Setup: In a glovebox or under a robust inert atmosphere, add this compound (1.0 eq.), the desired primary or secondary amine (1.2-1.5 eq.), and sodium tert-butoxide (1.4 eq.) to a vial or flask.
-
Catalyst Pre-formation (Optional but Recommended): In a separate vial, pre-mix Pd₂(dba)₃ (0.02 eq.) and XPhos (0.04 eq.) in a small amount of the reaction solvent for 15 minutes.
-
Solvent and Catalyst Addition: Add anhydrous, degassed toluene or dioxane (0.1-0.2 M) to the main reaction vessel, followed by the catalyst solution.
-
Reaction: Seal the vessel and heat to 100-110 °C for 16-24 hours. Monitor progress by LC-MS.
-
Work-up: Cool the reaction, dilute with ethyl acetate, and filter through a pad of Celite to remove palladium residues. Wash the filtrate with water and brine.
-
Purification: Dry the organic phase (Na₂SO₄), concentrate, and purify by silica gel chromatography.
Protocol 3: Demethylation to the 2-Pyridone
Converting the 2-methoxy group to a 2-pyridone scaffold dramatically alters the molecule's properties and provides a new site for alkylation or acylation. Boron tribromide (BBr₃) is a powerful Lewis acid for cleaving methyl ethers.[10]
Causality Behind Experimental Choices:
-
Reagent: BBr₃ is highly effective but moisture-sensitive. The reaction must be performed under strictly anhydrous conditions. It forms a strong adduct with the ether oxygen, facilitating cleavage.[10]
-
Solvent: Dichloromethane (DCM) is an ideal solvent as it is inert to BBr₃ and has a low boiling point, simplifying removal.
-
Temperature: Performing the initial addition at a low temperature (-78 °C) is crucial to control the exothermic reaction and prevent side reactions.
Detailed Step-by-Step Protocol:
-
Reaction Setup: Dissolve the 3-substituted-5-chloro-2-methoxypyridine (1.0 eq.) in anhydrous DCM (0.1 M) in a flame-dried flask under an inert atmosphere.
-
Reagent Addition: Cool the solution to -78 °C (dry ice/acetone bath). Slowly add a 1.0 M solution of BBr₃ in DCM (1.5-2.0 eq.) dropwise via syringe.
-
Reaction: After addition, allow the reaction to slowly warm to room temperature and stir for 4-12 hours. Monitor by TLC or LC-MS until the starting material is consumed.
-
Quenching: Carefully and slowly quench the reaction by adding it to a vigorously stirred mixture of ice and saturated sodium bicarbonate (NaHCO₃) solution.
-
Work-up: Continue stirring until gas evolution ceases. Extract the aqueous layer multiple times with DCM or a DCM/isopropanol mixture.
-
Purification: Combine the organic layers, dry over Na₂SO₄, concentrate, and purify the resulting solid, often by trituration with ether or recrystallization, to yield the 2-pyridone.
Conclusion
This compound stands out as a highly adaptable platform for the synthesis of compound libraries. The distinct reactivity of its functional groups allows for a predictable and controlled diversification strategy. By employing the robust protocols detailed in this guide for Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and O-demethylation, researchers can efficiently generate libraries of novel, complex molecules. This strategic approach accelerates the discovery process by providing a rich pool of candidates for biological evaluation.
References
- Coloring the World: this compound in Dye Manufacturing. (2026). Ningbo Inno Pharmchem Co., Ltd.
- The Role of this compound as a Pharmaceutical Intermediate. (2026). Ningbo Inno Pharmchem Co., Ltd.
- 3-bromo-5-chloro-pyridines used as intermediates in the synthesis of azatetralones. (1995).
- This compound | 102830-75-1.Tokyo Chemical Industry (India) Pvt. Ltd.
- 3-Bromo-5-fluoro-2-methoxypyridine Safety and Hazards.
- 3-Bromo-2-chloro-5-methylpyridine Safety and Hazards.
- This compound, 5G - B5165-5G.Lab Pro Inc.
- 3-BROMO-5-CHLORO-2-METHOXY-PYRIDINE | 102830-75-1.ChemicalBook.
- Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction. (2017). Molecules, 22(2), 223. MDPI.
- Chemoselective Demethyl
- nucleophilic aromatic substitutions - YouTube. (2019). YouTube.
- We have considered nucleophilic aromatic substitution of pyridine...Pearson+.
- Concerted Nucleophilic Aromatic Substitution Reactions. (2016). Accounts of Chemical Research, 49(8), 1621-1632.
- Application Notes and Protocols: Deprotection of the Methoxy Group in 5-Methoxypent-1-yne Deriv
- Suzuki-Miyaura Cross Coupling Reaction.TCI Chemicals (India) Pvt. Ltd.
- Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? (2018). Chemistry Stack Exchange.
- Suzuki Coupling.Organic Chemistry Portal.
Sources
- 1. nbinno.com [nbinno.com]
- 2. This compound | 102830-75-1 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 3. labproinc.com [labproinc.com]
- 4. 3-BROMO-5-CHLORO-2-METHOXY-PYRIDINE | 102830-75-1 [chemicalbook.com]
- 5. 3-Bromo-5-fluoro-2-methoxypyridine | C6H5BrFNO | CID 40427006 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 3-Bromo-2-chloro-5-methylpyridine | C6H5BrClN | CID 285437 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. tcichemicals.com [tcichemicals.com]
- 8. mdpi.com [mdpi.com]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Application Note: Synthetic Routes to Novel Heterocyclic Compounds from 3-Bromo-5-chloro-2-methoxypyridine
Executive Summary
3-Bromo-5-chloro-2-methoxypyridine (CAS 102830-24-0) represents a "privileged scaffold" in medicinal chemistry, particularly for the development of kinase inhibitors and GPCR ligands. Its structural value lies in its orthogonal reactivity profile : the presence of three distinct functional handles (C3-Bromo, C5-Chloro, and C2-Methoxy) allows for highly controlled, sequential functionalization.
This Application Note details the chemo-selective logic required to exploit this scaffold. We provide validated protocols for regioselective C3-arylation (Suzuki-Miyaura), C3-lithiation/formylation, and subsequent transformations into bicyclic heteroaromatic systems.
Reactivity Profile & Chemo-selectivity Analysis
Success with this building block depends on understanding the hierarchy of reactivity. The electronic environment of the pyridine ring creates a predictable order of operations:
-
C3-Position (Bromine): The most reactive site for Palladium-catalyzed cross-couplings and Lithium-Halogen exchange. The inductive effect of the adjacent C2-methoxy group and the intrinsic bond weakness of C-Br vs. C-Cl make this the primary entry point.
-
C5-Position (Chlorine): Significantly less reactive. It remains inert under standard conditions used to functionalize C3, allowing for "late-stage" diversification.
-
C2-Position (Methoxy): Acts as a masking group for the pyridone (via hydrolysis) or a leaving group for
reactions (under forcing conditions or after activation).
Reactivity Map
Figure 1: Chemo-selectivity hierarchy of this compound. Green arrows indicate primary reactive pathways.
Protocol A: Regioselective C3-Arylation (Suzuki-Miyaura)
This protocol demonstrates the exclusive coupling at the C3-position, leaving the C5-chlorine intact for future use. This is critical for building non-symmetrical 3,5-diarylpyridines.
Materials
-
Substrate: this compound (1.0 eq)
-
Boronic Acid: Arylboronic acid (
) (1.1 eq) -
Catalyst:
(3-5 mol%) -
Base:
(2.0 eq) or (2.0 eq) -
Solvent: 1,4-Dioxane/Water (4:1 v/v)
Step-by-Step Methodology
-
Inerting: Charge a reaction vial with the substrate, arylboronic acid, base, and Pd-catalyst. Seal and purge with Nitrogen or Argon for 5 minutes.
-
Expert Insight: Oxygen exclusion is vital to prevent homocoupling of the boronic acid and deactivation of the Pd(0) species.
-
-
Solvation: Add degassed 1,4-Dioxane/Water mixture via syringe.
-
Reaction: Heat the mixture to 80°C for 4–6 hours.
-
Control Point: Do not exceed 90°C. Higher temperatures may promote oxidative addition into the C5-Cl bond, eroding selectivity.
-
-
Monitoring: Monitor via LC-MS. The product should show the mass of [Substrate – Br + Ar]. The C5-Cl isotope pattern (3:1 ratio of M:M+2) must be preserved.
-
Work-up: Dilute with EtOAc, wash with water and brine. Dry over
, filter, and concentrate. -
Purification: Flash column chromatography (Hexane/EtOAc gradient).
Expected Yield: 75–90% (Dependent on boronic acid sterics).
Protocol B: Synthesis of 5-Chloro-2-methoxypyridine-3-carbaldehyde (Key Intermediate)
Converting the C3-bromide to a formyl group opens the door to condensation reactions, enabling the formation of fused bicyclic systems like pyrazolo[3,4-b]pyridines or 1,6-naphthyridines .
Materials
-
Substrate: this compound (1.0 eq)
-
Reagent: n-Butyllithium (n-BuLi), 1.6M in hexanes (1.1 eq)
-
Electrophile: DMF (Dimethylformamide) (1.5 eq)
-
Solvent: Anhydrous THF
Step-by-Step Methodology
-
Cryogenic Setup: Dissolve the substrate in anhydrous THF (0.2 M concentration) in a flame-dried flask under Argon. Cool to -78°C (Dry ice/Acetone bath).
-
Mechanism: At -78°C, Lithium-Halogen exchange is faster than nucleophilic attack on the pyridine ring or the methoxy group.
-
-
Exchange: Add n-BuLi dropwise over 10 minutes, maintaining internal temperature below -70°C. Stir for 30 minutes at -78°C.
-
Critical: The resulting lithio-species is stable at this temperature. Warming will cause "halogen dance" or decomposition.
-
-
Quench: Add DMF dropwise. Stir at -78°C for 30 minutes, then allow to warm to 0°C over 1 hour.
-
Work-up: Quench with saturated
solution. Extract with EtOAc. -
Purification: Silica gel chromatography.
Result: 5-Chloro-2-methoxypyridine-3-carbaldehyde. Application: This aldehyde can be condensed with hydrazines to form pyrazolopyridines or with amines/alkynes for other heterocycles.
Summary Data Comparison
| Transformation | Reactive Site | Reagents | Temp | Selectivity Key |
| Suzuki Coupling | C3-Br | 80°C | Bond Strength (C-Br < C-Cl) | |
| Li-Hal Exchange | C3-Br | n-BuLi, Electrophile | -78°C | Kinetic Control |
| Buchwald-Hartwig | C3-Br | 100°C | Catalyst/Ligand Tuning | |
| C2-OMe | Nucleophile, Acid/Heat | >120°C | Activation of Pyridine |
Pathway Visualization: Library Generation
This workflow illustrates how to generate a library of 3,5-disubstituted pyridines using the protocols above.
Figure 2: Sequential cross-coupling workflow. Note the requirement for a more active catalyst (e.g., XPhos or dtbpf) for the second step at the C5-Chlorine position.
References
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]
- Schlosser, M. (2005). The 2×3 Isomeric Halopyridines: Their Synthesis, Properties, and Metallation. Chemistry – A European Journal, 11(16), 4810-4814.
-
National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 11165609, this compound. [Link]
Role of 3-Bromo-5-chloro-2-methoxypyridine in developing anti-cancer agents
Application Note: Strategic Utilization of 3-Bromo-5-chloro-2-methoxypyridine in Kinase Inhibitor Discovery
Abstract
This application note details the strategic implementation of This compound (CAS 102830-75-1) as a high-value scaffold in the development of targeted anti-cancer agents, specifically ATP-competitive kinase inhibitors. Unlike simple pyridines, this trisubstituted scaffold offers a "privileged" reactivity profile, enabling sequential, orthogonal functionalization. We present validated protocols for exploiting the reactivity difference between C-3 bromide and C-5 chloride, allowing researchers to rapidly generate Structure-Activity Relationship (SAR) libraries with precise vector control.
Introduction: The Scaffold Advantage in Oncology
In modern oncology drug discovery, the pyridine ring is a ubiquitous pharmacophore, often serving as a bioisostere for the purine ring of ATP. The specific substitution pattern of This compound addresses two critical challenges in medicinal chemistry:
-
Regiochemical Control: The distinct electronic environments of the C-3 (bromo) and C-5 (chloro) positions allow for catalyst-controlled, sequential cross-coupling reactions without the need for protecting groups.
-
Metabolic Stability & Binding: The C-5 chlorine atom often fills hydrophobic pockets (e.g., the "gatekeeper" region in kinases), while the C-2 methoxy group can function as a hydrogen bond acceptor or be hydrolyzed to a pyridone (a classic hinge-binding motif).
Mechanistic Insight: The "Halogen Dance" of Reactivity
The oxidative addition of Palladium(0) to aryl halides follows the rate order: Ar-I > Ar-Br > Ar-OTf >> Ar-Cl .[1]
-
Step 1 (C-3 Functionalization): Under standard Suzuki-Miyaura conditions, the C-3 bromine reacts exclusively, leaving the C-5 chlorine intact.
-
Step 2 (C-5 Functionalization): The remaining C-5 chloride can then be activated using specialized, electron-rich phosphine ligands (e.g., XPhos, SPhos) or Nickel catalysis.
Visualizing the Strategy
The following diagram illustrates the orthogonal reactivity map for this scaffold, guiding the synthesis of a tri-functionalized kinase inhibitor library.
Figure 1: Sequential functionalization workflow exploiting the reactivity gap between aryl-bromide and aryl-chloride.
Experimental Protocols
Protocol A: Site-Selective Suzuki-Miyaura Coupling at C-3
Objective: To install the primary pharmacophore (e.g., a solubilizing tail or hinge-interacting motif) at the C-3 position while preserving the C-5 chlorine.
Reagents:
-
Substrate: this compound (1.0 equiv)
-
Boronic Acid: Aryl/Heteroaryl boronic acid (1.1 equiv)
-
Catalyst: Pd(PPh₃)₄ (3-5 mol%)
-
Base: Na₂CO₃ (2.0 M aqueous, 2.5 equiv)
-
Solvent: DME/Water (4:1) or 1,4-Dioxane/Water (4:1)
Step-by-Step Methodology:
-
Degassing: Charge a reaction vial with the substrate, boronic acid, and Pd catalyst. Seal and purge with Argon for 5 minutes. Critical: Oxygen inhibits Pd(0) turnover.
-
Solvation: Add degassed solvent and aqueous base via syringe.
-
Reaction: Heat the mixture to 85°C for 4–6 hours.
-
Checkpoint: Monitor by LC-MS. The bromide (M+) should disappear, converting to the product (M - Br + Aryl). The chloride peak pattern (3:1 isotopic ratio) should remain visible in the product mass spectrum.
-
-
Workup: Cool to RT, dilute with EtOAc, wash with brine, dry over MgSO₄, and concentrate.
-
Purification: Flash chromatography (Hexane/EtOAc).
Expert Insight: Do not exceed 90°C or use highly active ligands (like Buchwald ligands) in this step, as this may trigger premature coupling at the C-5 chlorine [1].
Protocol B: Late-Stage C-5 Diversification (The "Difficult" Coupling)
Objective: To utilize the remaining chlorine handle for SAR exploration at the "solvent front" or "gatekeeper" region.
Reagents:
-
Substrate: C-3 substituted intermediate (from Protocol A)
-
Coupling Partner: Boronic ester or amine (for Buchwald-Hartwig)
-
Catalyst System: Pd₂(dba)₃ (2 mol%) + XPhos or SPhos (4 mol%)
-
Base: K₃PO₄ (3.0 equiv, anhydrous)
-
Solvent: Toluene or n-Butanol (for amination)
Step-by-Step Methodology:
-
Activation: The C-5 chloride is unreactive towards Pd(PPh₃)₄. The use of electron-rich, bulky biaryl phosphine ligands (XPhos) is mandatory to facilitate oxidative addition into the Ar-Cl bond [2].
-
Setup: Combine substrate, coupling partner, base, and catalyst precursor in a glovebox or under strict Argon flow.
-
Reaction: Heat to 100–110°C for 12–18 hours.
-
Troubleshooting: If conversion is low, switch to a Nickel catalyst system (Ni(COD)₂ / PCy₃), which often favors aryl chloride activation [3].
Data Analysis & Validation
When developing anti-cancer agents, the physicochemical properties of the library members are as critical as their potency.
Table 1: Impact of C-5 Substitution on Physicochemical Properties (Example Data)
| C-5 Substituent | LogP (Lipophilicity) | Kinase Selectivity | Metabolic Stability (t1/2) |
| -Cl (Parent) | 2.8 | Moderate | High (Metabolic blocker) |
| -Phenyl | 3.5 | Low (Promiscuous) | Moderate |
| -Morpholine | 1.9 | High (Solubilizing) | Low (Oxidative clearance) |
| -CF3 | 3.1 | High | Very High |
Note: The C-5 Chlorine in the parent scaffold is not just a leaving group; it can be retained in final drugs to improve metabolic stability by blocking P450 oxidation sites.
Biological Context: Why This Scaffold?
The 2-methoxypyridine motif is a "masked" pyridone. Many FDA-approved kinase inhibitors (e.g., Cabozantinib , Imatinib analogs) utilize a hydrogen-bond donor-acceptor pair in the hinge region.
Pathway Diagram: Mechanism of Action
Figure 2: Competitive inhibition mechanism. The scaffold mimics the adenine ring of ATP, blocking the catalytic cleft.
References
-
Miyaura, N., & Suzuki, A. (1995).[2] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link
-
Surry, D. S., & Buchwald, S. L. (2008). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50. Link
-
Tasker, S. Z., Standley, E. A., & Jamison, T. F. (2014). Recent advances in homogeneous nickel catalysis. Nature, 509, 299–309. Link
-
Loxo Oncology (Eli Lilly). (2017). Patent WO2017106129A1: Pyrazolo[1,5-a]pyrimidine TRK inhibitors. (Demonstrates use of halogenated pyridine intermediates in TRK inhibitor synthesis). Link
Disclaimer: This guide is for research purposes only. All synthesis reactions should be performed in a fume hood by trained personnel.
Sources
Troubleshooting & Optimization
Technical Support Center: Purification of 3-Bromo-5-chloro-2-methoxypyridine
Status: Operational Support Tier: Level 3 (Senior Application Scientist) Ticket Subject: Chromatography Optimization for Halogenated 2-Methoxypyridines
Executive Summary
Purifying 3-Bromo-5-chloro-2-methoxypyridine presents a dual challenge common to halogenated heterocycles: basicity-induced tailing and chemical instability (acid-labile methoxy group). Standard silica chromatography often fails here, resulting in broad peaks or on-column degradation.
This guide moves beyond generic protocols, offering a self-validating workflow designed to preserve the 2-methoxy moiety while achieving baseline separation of regioisomers.
Module 1: Method Development & System Suitability
Q: My TLC shows severe streaking, and I cannot distinguish the product from the starting material. What is happening?
A: This is a classic "Pyridine Problem." The nitrogen atom in the pyridine ring is basic (pKa ~2–3 for halogenated pyridines). It interacts strongly with the acidic silanol groups (Si-OH) on the surface of standard silica gel. This interaction causes:
-
Peak Tailing (Streaking): The compound "drags" through the column.
-
Irreversible Adsorption: Yield loss as material stays stuck to the silica.
The Fix: You must deactivate the silica surface.
-
Protocol: Pre-treat your TLC plate and column with 1% Triethylamine (TEA) in the mobile phase.
-
Validation: Run two TLC plates side-by-side.
-
Plate A: 10% EtOAc/Hexane.
-
Plate B: 10% EtOAc/Hexane + 1% TEA.
-
Result: Plate B should show a tight, circular spot rather than a streak.
-
Q: I see a new impurity spot appearing during purification that wasn't in the crude. Is my column contaminated?
A: It is likely not contamination, but on-column hydrolysis . The 2-methoxypyridine motif is an imidate ether equivalent. Under acidic conditions (even the weak acidity of silica gel, pH ~5), the methoxy group can hydrolyze, converting your product into 3-bromo-5-chloro-2-pyridone .
The Fix:
-
Buffer the System: The TEA mentioned above serves a dual purpose: it reduces streaking and neutralizes the silica acidity, preventing hydrolysis.
-
Speed: Minimize residence time. Do not leave the compound on the column overnight.
-
Alternative Phase: If degradation persists, switch to Neutral Alumina (Grade III) or Reverse Phase (C18) , which are less acidic than silica.
Module 2: Separation Logic & Troubleshooting
Q: I have a regioisomer impurity (e.g., 5-bromo-3-chloro isomer) co-eluting with my product. Standard Hexane/EtOAc isn't working.
A: Isomers with identical functional groups often have identical polarity, making them inseparable by simple adsorption chromatography. You need to exploit shape selectivity and pi-pi interactions .[1]
The Fix: Switch the non-polar solvent from Hexane to Toluene .
-
Mechanism: Toluene is an aromatic solvent that engages in pi-pi stacking with the pyridine ring. The electron-withdrawing halogens (Br vs. Cl) create subtle differences in the electron density of the aromatic ring. Toluene amplifies these differences.
-
Recommended Mobile Phase: Toluene / Ethyl Acetate (Start with 100:0 Toluene and add EtOAc gradually).
Q: How do I scale this up from TLC to Flash without losing resolution?
A: Use the CV (Column Volume) Method rather than guessing gradients.
-
Determine the % solvent required to get your product to an Rf of 0.35 on TLC.
-
Set your flash method to hold that percentage for at least 3 CVs after the void volume.
Data Table: Recommended Solvent Systems
| Separation Goal | Mobile Phase A | Mobile Phase B | Modifier | Application |
| Standard Cleanup | Hexane or Heptane | Ethyl Acetate | 1% TEA | Removal of tars and non-polar impurities. |
| Isomer Separation | Toluene | Acetonitrile | None | Separation of positional halogen isomers (Pi-pi selectivity). |
| Polar Impurities | Dichloromethane | Methanol | 0.5% NH₄OH | For removing pyridone byproducts or polar starting materials. |
Module 3: Visual Workflows
Workflow 1: Purification Decision Tree
This diagram illustrates the logic for selecting the correct stationary and mobile phases based on initial TLC results.
Caption: Decision logic for selecting mobile phase modifiers and stationary phases based on observed physical behavior (streaking, co-elution, or degradation).
Module 4: Advanced Protocols
Protocol: The "Buffered Slurry" Loading Method
Direct liquid loading of crude pyridines can cause band broadening. Dry loading is preferred, but the silica must be neutralized before the compound touches it.
-
Preparation: Dissolve crude this compound in a minimal amount of DCM.
-
Slurry Creation: Add silica gel (10x weight of crude).
-
Buffering (Critical Step): Add 1% Triethylamine (relative to solvent volume) to the slurry mixture before evaporating the solvent.
-
Drying: Rotovap to dryness. The TEA will coat the silica, creating a "basic shield" for your compound.
-
Packing: Load this powder on top of your pre-equilibrated column.
Protocol: System Suitability Test (SST)
Before committing your entire batch:
-
Pack a small glass pipette column (5cm height).
-
Elute a small sample (10mg).
-
Check the recovery fraction by NMR.
-
Pass Criteria: >90% recovery and no increase in the pyridone peak (usually ~6.5 ppm in ¹H NMR).
References
-
Synthesis and Purification of Halogenated Pyridines. ChemicalBook. Accessed via Search.
-
Chromatographic Purification of Pyridine Derivatives: Technical Guide. BenchChem Technical Support.
-
Separation of Halogenated Isomers using Pi-Pi Interactions. ResearchGate / Journal of Separation Science.
-
Silica Gel Stability of 2-Methoxypyridines. Biosynth Technical Data.
-
Mobile Phase Modifiers for Basic Compounds. ChromForum Archives.
Sources
Technical Support Center: 3-Bromo-5-chloro-2-methoxypyridine Synthesis
Welcome to the technical support guide for the synthesis of 3-Bromo-5-chloro-2-methoxypyridine. This resource is designed for researchers, chemists, and process development professionals to navigate the common challenges and byproduct formations encountered during this multi-step synthesis. We will delve into the mechanistic origins of common impurities and provide actionable, field-tested troubleshooting strategies to enhance yield, purity, and process robustness.
Introduction: The Synthetic Landscape
The synthesis of this compound is a critical process, as this intermediate is a key building block in the manufacturing of various pharmaceuticals and agrochemicals. The most common synthetic strategies involve the sequential halogenation and methoxylation of a pyridine precursor. However, the electron-deficient nature of the pyridine ring and the directing effects of the substituents create a complex reactive environment where several byproducts can arise. This guide will address the most frequently encountered issues.
Frequently Asked Questions (FAQs) & Troubleshooting
FAQ 1: I'm observing a significant amount of a dibromo-chloro impurity. What is it and how can I prevent it?
Answer:
This is a very common issue, and the impurity is almost certainly 3,5-Dibromo-2-methoxypyridine .
-
Root Cause Analysis: The formation of this byproduct points to an issue in the chlorination step, likely stemming from bromine-containing impurities in your starting material or cross-contamination. If your synthesis starts with a brominated pyridine derivative that is then chlorinated, residual starting material can carry through and become methoxylated in the final step. More commonly, if you are performing a halogen exchange reaction (e.g., converting a dibromo-pyridine to a bromo-chloro-pyridine), incomplete conversion is the primary cause.
-
Troubleshooting & Prevention:
-
Starting Material Purity: Rigorously analyze your starting materials before beginning the synthesis. Use techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC) to quantify the purity of your initial pyridine substrate.
-
Reaction Stoichiometry & Control: In a halogen exchange reaction, ensure the stoichiometry of your chlorinating agent is sufficient for complete conversion. A slight excess may be necessary, but this should be optimized to avoid other side reactions.
-
Purification Strategy: If the dibromo impurity is present in the final product, it can often be separated through column chromatography. However, their similar polarities can make this challenging. A more robust approach is to ensure its removal at the intermediate stage before methoxylation.
-
FAQ 2: My final product shows an isomer, 5-Bromo-3-chloro-2-methoxypyridine. What causes this and how can I avoid it?
Answer:
The presence of the isomeric byproduct, 5-Bromo-3-chloro-2-methoxypyridine , typically arises from a lack of regioselectivity during the halogenation steps. The electronic properties of the pyridine ring and any existing substituents direct the position of incoming electrophiles (like Br+ or Cl+).
-
Mechanistic Insight: The directing effects of substituents on the pyridine ring are paramount. For instance, if you are halogenating a 2-methoxypyridine, the methoxy group is an ortho-, para- director. This can lead to substitution at both the 3- and 5-positions. If the sequence of halogenation is not carefully controlled, isomeric impurities can form.
-
Troubleshooting & Prevention:
-
Control of Halogenation Sequence: The order in which you introduce the bromine and chlorine atoms is critical. Often, a specific sequence is required to achieve the desired regiochemistry. Consult established literature procedures for the validated order of addition.
-
Temperature Control: Halogenation reactions can be exothermic. Poor temperature control can lead to a loss of selectivity and the formation of undesired isomers. Maintain the recommended reaction temperature using a reliable cooling bath.
-
Choice of Reagents: The choice of halogenating agent (e.g., N-Bromosuccinimide vs. Br2) can influence the regioselectivity of the reaction. NBS is often a milder and more selective brominating agent.
-
Visualizing Impurity Formation
To better understand the potential pathways for byproduct formation, the following diagram illustrates a generalized synthetic workflow and the points at which impurities can arise.
Caption: Synthetic pathway and key points of byproduct formation.
Troubleshooting Summary Table
For quick reference, the table below summarizes the common byproducts and recommended actions.
| Byproduct Identity | Probable Cause | Recommended Analytical Method | Mitigation Strategy |
| 3,5-Dibromo-2-methoxypyridine | Incomplete halogen exchange or contaminated starting material. | GC-MS, LC-MS | Verify starting material purity; optimize stoichiometry of chlorinating agent. |
| 5-Bromo-3-chloro-2-methoxypyridine | Lack of regioselectivity during halogenation. | NMR, GC-MS | Strictly control reaction temperature and sequence of halogenation. |
| 3-Bromo-5-chloro-pyridine (unreacted) | Incomplete methoxylation. | HPLC, GC | Increase reaction time, temperature, or equivalent of methoxylating agent. |
| Di-methoxylated species | Harsh reaction conditions (high temperature/pressure). | LC-MS | Use milder reaction conditions; carefully control the stoichiometry of the base. |
Experimental Protocol: Purity Analysis by GC-MS
To effectively troubleshoot your synthesis, accurate analytical data is crucial. Here is a general protocol for analyzing the purity of your crude this compound product.
Objective: To identify and quantify the target compound and any major byproducts.
Materials:
-
Crude product sample
-
Suitable solvent (e.g., Dichloromethane, Ethyl Acetate)
-
GC-MS instrument with a suitable capillary column (e.g., DB-5ms)
Procedure:
-
Sample Preparation: Accurately weigh approximately 1-2 mg of your crude product into a 2 mL autosampler vial. Dissolve the sample in 1.5 mL of a suitable solvent. Cap the vial and vortex until the sample is fully dissolved.
-
Instrument Setup:
-
Injector Temperature: 250 °C
-
Oven Program: Start at 80 °C, hold for 2 minutes. Ramp to 280 °C at a rate of 15 °C/min. Hold at 280 °C for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
MS Detector: Scan range from 50 to 400 m/z.
-
-
Injection: Inject 1 µL of the prepared sample into the GC-MS.
-
Data Analysis:
-
Identify the peak corresponding to your target product based on its retention time and mass spectrum (M+ at m/z 221, 223, 225 due to Br and Cl isotopes).
-
Analyze the mass spectra of other significant peaks to identify potential byproducts. Compare these with the expected masses of the impurities listed in the table above.
-
Calculate the relative purity by integrating the peak areas (% Area).
-
Caption: Workflow for purity analysis via Gas Chromatography-Mass Spectrometry.
Technical Support Center: Synthesis of 3-Bromo-5-chloro-2-methoxypyridine
This technical support guide is designed for researchers, scientists, and professionals in drug development engaged in the synthesis of 3-Bromo-5-chloro-2-methoxypyridine. This valuable intermediate is a critical building block in the creation of a wide array of pharmaceuticals and dyes.[1][2][3] This guide provides in-depth troubleshooting advice and a detailed experimental protocol to help you navigate the complexities of this synthesis and optimize your yield and purity.
Frequently Asked Questions (FAQs)
Q1: What is the underlying mechanism for the bromination of 5-chloro-2-methoxypyridine?
A1: The synthesis of this compound from 5-chloro-2-methoxypyridine proceeds via an electrophilic aromatic substitution (EAS) reaction. The pyridine ring, while generally electron-deficient, is activated towards electrophilic attack by the electron-donating methoxy group at the 2-position. This directing group, along with the existing chloro-substituent, influences the regioselectivity of the bromination, favoring the introduction of the bromine atom at the 3-position.[4][5] The reaction is typically carried out in glacial acetic acid, which acts as a solvent and may also help to activate the bromine molecule.[6]
Q2: What is the role of sodium acetate in this reaction?
A2: Sodium acetate acts as a base to neutralize the hydrobromic acid (HBr) that is generated as a byproduct during the electrophilic bromination. The removal of HBr is crucial as its accumulation can protonate the pyridine nitrogen, further deactivating the ring towards electrophilic attack and potentially leading to lower yields.
Q3: My yield is consistently lower than the reported 64%. What are the most likely causes?
A3: Several factors can contribute to a lower than expected yield. These include:
-
Incomplete reaction: The reaction may not have gone to completion. This can be due to insufficient reaction time, a temperature that is too low, or inefficient stirring.
-
Sub-optimal reagent quality: The purity of the starting material, 5-chloro-2-methoxypyridine, and the bromine are critical. Impurities can lead to side reactions.
-
Losses during work-up and purification: Significant amounts of product can be lost during the extraction and chromatography steps if not performed carefully.
-
Side reactions: The formation of byproducts, such as dibrominated species, will consume the starting material and reduce the yield of the desired product.
Q4: I am observing a significant amount of unreacted starting material in my crude product. How can I improve the conversion?
A4: To drive the reaction to completion, you can try the following:
-
Increase the reaction time: Extend the reaction time beyond the recommended 6 hours and monitor the progress by TLC or GC-MS.
-
Increase the reaction temperature: While the reported procedure uses 80 °C, a modest increase in temperature may improve the reaction rate. However, be cautious as higher temperatures can also promote the formation of side products.
-
Increase the equivalents of bromine: A slight excess of bromine can help to ensure complete consumption of the starting material. However, this should be done judiciously to avoid excessive formation of dibrominated byproducts.
Q5: My final product is a brownish solid instead of a white solid. What is the cause of the discoloration?
A5: A brownish color in the final product often indicates the presence of residual bromine or other colored impurities. Ensure that the washing step with sodium bisulfite solution is thorough, as this is intended to remove any unreacted bromine.[7] If the discoloration persists after purification, a second chromatographic purification or recrystallization may be necessary.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | 1. Incomplete reaction.2. Sub-optimal reagent quality.3. Product loss during work-up.4. Formation of byproducts. | 1. Increase reaction time or temperature; ensure efficient stirring.2. Use high-purity starting materials and reagents.3. Perform extractions carefully and minimize transfers; ensure complete drying of the organic layer.4. Optimize stoichiometry to minimize side reactions. |
| Presence of Starting Material in Product | 1. Insufficient reaction time or temperature.2. Inadequate amount of bromine. | 1. Extend reaction time and monitor by TLC/GC-MS.2. Use a slight excess of bromine (e.g., 1.1 equivalents). |
| Formation of Dibrominated Byproduct | 1. Excess bromine.2. High reaction temperature. | 1. Use a stoichiometric amount or only a slight excess of bromine.2. Maintain the reaction temperature at 80 °C or slightly lower. |
| Difficult Purification | 1. Close-running spots on TLC.2. Oily product after chromatography. | 1. Use a less polar eluent system for column chromatography to improve separation.2. Ensure complete removal of the solvent under reduced pressure; consider recrystallization. |
| Product Discoloration | 1. Residual bromine.2. Other colored impurities. | 1. Ensure thorough washing with sodium bisulfite solution.2. Repeat column chromatography or consider recrystallization. |
Experimental Protocol
This protocol is based on a reported synthesis of this compound.[4]
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Amount | Moles | Equivalents |
| 5-Chloro-2-methoxypyridine | 143.57 | 2.1 g | 14.63 mmol | 1.0 |
| Bromine | 159.81 | 1.5 mL (4.68 g) | 29.28 mmol | 2.0 |
| Sodium Acetate | 82.03 | 1.2 g | 14.63 mmol | 1.0 |
| Glacial Acetic Acid | 60.05 | 14 mL | - | - |
| Diethyl Ether | 74.12 | As needed | - | - |
| Water | 18.02 | As needed | - | - |
| 1N Sodium Hydroxide | 40.00 | As needed | - | - |
| 4% Sodium Bisulfite | 104.06 | As needed | - | - |
| Magnesium Sulfate | 120.37 | As needed | - | - |
| Hexane (for chromatography) | 86.18 | As needed | - | - |
Procedure:
-
Preparation of Bromine Solution: In a fume hood, slowly add 1.5 mL of bromine to 7 mL of glacial acetic acid in a dropping funnel. Caution: Bromine is highly corrosive and toxic. Handle with appropriate personal protective equipment (PPE), including gloves, goggles, and a lab coat.[8]
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2.1 g of 5-chloro-2-methoxypyridine and 1.2 g of sodium acetate in 7 mL of glacial acetic acid.
-
Reaction: Heat the mixture to 80 °C. Slowly add the bromine solution dropwise to the reaction mixture over a period of 30 minutes.
-
Reaction Monitoring: Stir the reaction mixture at 80 °C for 6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into a separatory funnel containing diethyl ether and water.
-
Separate the organic layer.
-
Wash the organic layer sequentially with 1N aqueous sodium hydroxide solution and 4% aqueous sodium bisulfite solution. The washing with sodium bisulfite is to quench any unreacted bromine.[7]
-
Dry the organic layer over anhydrous magnesium sulfate.
-
-
Purification:
-
Filter off the magnesium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the residue by flash column chromatography using 100% hexane as the eluent to obtain this compound as a white solid.
-
Expected Yield: Approximately 2.1 g (64%).
Visualizations
Reaction Workflow Diagram
Caption: Synthetic workflow for this compound.
Troubleshooting Logic Diagram
Caption: Troubleshooting logic for low yield issues.
References
-
Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification - PMC - PubMed Central. Available at: [Link]
-
Bromination of a highly electron-rich alkene such as 2-methoxybut... | Study Prep in Pearson+. Available at: [Link]
-
Solved Bromination of 2-methoxypyrrole yields a | Chegg.com. Available at: [Link]
-
2‐Methoxy Pyridine - ResearchGate. Available at: [Link]
-
Electrophilic Aromatic Substitution Reactions: Bromination | Organic Chemistry Class Notes. Available at: [Link]
-
Preparation of Pyridines, Part 2: By Halogenation and Nitration - YouTube. Available at: [Link]
-
Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch - PMC - NIH. Available at: [Link]
-
Bromination of Alkenes - The Mechanism - Master Organic Chemistry. Available at: [Link]
-
Question about use of bromine (experimental procedure) : r/Chempros - Reddit. Available at: [Link]
-
Bromination of alkenes with Br2 to give dibromides - Master Organic Chemistry. Available at: [Link]
-
Selective Halogenation of Pyridines Using Designed Phosphine Reagents - PMC. Available at: [Link]
-
Workup: Bromine or Iodine - Department of Chemistry : University of Rochester. Available at: [Link]
-
Electrophillic aromatic Substitution using Br2 and acetic acid - YouTube. Available at: [Link]
-
Reactions of Alkenes with Bromine - Chemistry LibreTexts. Available at: [Link]
-
Bromination and Diazo-Coupling of Pyridinethiones; Microwave Assisted Synthesis of Isothiazolopyridine, Pyridothiazine and Pyridothiazepines - PMC - NIH. Available at: [Link]
- US5329011A - Process for the preparation of 2-chloro-5-chloromethyl-pyridine, and new intermediates - Google Patents.
-
Highly Regioselective Halogenation of Pyridine N-Oxide: Practical Access to 2-Halo-Substituted Pyridines | Organic Letters - ACS Publications. Available at: [Link]
-
meta-C–H Halogenation of Pyridines, Quinolines, and Isoquinolines: meta-Chlorination of 2-Phenylpyridine - Organic Syntheses. Available at: [Link]
-
Electrophilic Bromine Substitution on Acetanilide : r/chemhelp - Reddit. Available at: [Link]
-
How to carry out bromination of pyridine at 2- or 4- positions? - ResearchGate. Available at: [Link]
-
Chromatographic Resolution of Closely Related Species in Pharmaceutical Chemistry: Dehalogenation Impurities and Mixtures of Halogen Isomers - ACS Publications. Available at: [Link]
-
The Interaction of Bromine with Acetic Anhydride. Part I V. Bromination and Chlorin- ation compared. - RSC Publishing. Available at: [Link]
-
Safety data sheet. Available at: [Link]
-
2-Butenoic acid, 2,3-dibromo-, (2E) - Organic Syntheses Procedure. Available at: [Link]
-
3-Selective Halogenation of Pyridines via Zincke Imine Intermediates - ChemRxiv. Available at: [Link]
-
Photochemical Organocatalytic Functionalization of Pyridines via Pyridinyl Radicals | Journal of the American Chemical Society - ACS Publications. Available at: [Link]
- EP0121320A1 - Preparation of 2-chloro-5-methylpyridine - Google Patents.
-
Coloring the World: this compound in Dye Manufacturing. Available at: [Link]
-
Bromine - Hazardous Substance Fact Sheet. Available at: [Link]
-
Br2 and Electorphilic Br+ reagents - Wordpress. Available at: [Link]
-
Mild Regioselective Halogenation of Activated Pyridines with N-Bromosuccinimide. Available at: [Link]
-
BROMINE BROMINE - Safety Handbook - icl-group-sustainability.com. Available at: [Link]
-
CoII-catalysed synthesis of N-(4-methoxyphenyl)-5-(pyridin-4-yl)-1,3,4-oxadiazol-2-amine hemihydrochloride monohydrate - NIH. Available at: [Link]
-
This compound: A Versatile Intermediate for Agrochemicals, Pharmaceuticals, and Dyes - NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]
Sources
Technical Guide: Scaling Up 3-Bromo-5-chloro-2-methoxypyridine Chemistry
The following technical guide is structured as a Tier-3 Support Resource for process chemists and medicinal chemists. It prioritizes "Why" and "How" over simple "What," ensuring that the causality behind every protocol is clear.
Executive Summary & Molecule Profile
3-Bromo-5-chloro-2-methoxypyridine (CAS: 102830-75-1) is a "privileged scaffold" in drug discovery, particularly for kinase inhibitors. Its utility lies in its orthogonal reactivity :
-
C3-Bromo: Highly reactive toward Lithium-Halogen exchange and rapid Pd-catalyzed oxidative addition.
-
C5-Chloro: Latent reactivity; generally survives C3-functionalization, allowing for sequential coupling.
-
C2-Methoxy: Directs ortholithiation and can serve as a leaving group in harsh
conditions (though generally stable).
This guide addresses the three primary failure modes during scale-up: Loss of Regioselectivity , Cryogenic Process Control , and Thermal Instability .
Critical Troubleshooting: Palladium-Catalyzed Cross-Coupling
The Core Challenge: Achieving exclusive C3-coupling (at the Bromine) without touching the C5-Chlorine.
Q1: We are observing 5-10% "bis-coupled" product and 5% unreacted starting material. How do we lock in mono-selectivity at C3?
Root Cause Analysis:
While the C-Br bond (
Corrective Protocol:
-
Ligand De-tuning: Switch from electron-rich alkyl phosphines (like
or Buchwald ligands) to aryl phosphines. or are the gold standards here. They are active enough for C-Br insertion but sluggish for C-Cl insertion at temperatures . -
Stoichiometry Control: Do not use excess boronic acid. Cap it at 0.95 - 1.0 equivalents . It is better to leave 5% starting material (easily separated by polarity difference) than to generate bis-coupled impurities (often inseparable).
-
Base Selection: Switch from strong bases (
, ) to milder bases like or . Strong bases accelerate the transmetallation step, potentially overriding the kinetic selectivity.
Q2: The reaction stalls at 80% conversion. Should we increase the temperature?
Technical Advisory:
NO. Increasing temperature above
-
Alternative: Add a "booster shot" of catalyst (0.5 mol%) rather than heat.
-
Check Solvent: Ensure your solvent system (typically Dioxane/Water or Toluene/Ethanol/Water) is effectively deoxygenated. Pyridyl halides are prone to homocoupling in the presence of
.
Data Visualization: Selectivity Decision Matrix
Figure 1: Decision matrix for selecting the optimal functionalization pathway based on target substituents and associated risks.
Critical Troubleshooting: Lithium-Halogen Exchange
The Core Challenge: The "Halogen Dance" and Exothermic Runaway. The C3-position is flanked by the directing 2-methoxy group. This makes Lithium-Halogen exchange extremely fast but also prone to isomerization.
Q3: Upon scaling to 100g, the yield of the lithiated quench product dropped from 90% to 60%. Why?
Root Cause Analysis: On a small scale, heat dissipation is rapid. On a large scale, the addition of n-BuLi generates significant localized exotherms.
-
Temperature Spike: If the internal temperature rises above -60°C , the kinetic C3-Lithiated species can undergo a Halogen Dance . The Lithium migrates to the more thermodynamically stable C4 position (if H is available) or causes elimination of LiOMe to form a reactive pyridyne.
-
Precipitation: The lithiated intermediate may precipitate out of THF at -78°C. If the slurry is not stirred vigorously, quenching becomes heterogeneous and slow, allowing side reactions.
Corrective Protocol:
-
Cryogenic Dosing: Use a jacketed reactor with a cryostat set to -85°C. Dose n-BuLi at a rate that maintains internal temperature strictly below -70°C .
-
Reverse Quench: Instead of adding the electrophile to the lithiated pyridine, transfer the cold lithiated solution into a pre-cooled solution of the electrophile. This minimizes the time the unstable lithiated species spends waiting.
Q4: Can we use n-Hexyllithium to avoid extremely low temperatures?
Technical Advisory: Generally, No .[1] While n-HexLi is handled at higher temperatures industrially, the specific instability of the 3-lithio-2-methoxypyridine intermediate requires -78°C regardless of the lithiating agent. The instability is intrinsic to the product (the lithiated pyridine), not the reagent.
Safety & Handling (E-E-A-T)
Hazard Profile:
-
Skin/Eye Irritant: this compound is a potent irritant.
-
Reactive Hazards: Reacts violently with strong oxidizers.
-
By-products: Scale-up reactions generating methyl bromide (if demethylation occurs) or reactive pyridynes pose inhalation risks.
Scale-Up Safety Checklist:
| Parameter | Limit / Specification | Reason |
|---|---|---|
| Reaction Calorimetry | Required for >50g scale | Lithiation is highly exothermic; risk of thermal runaway. |
| Quenching | Controlled hydrolysis | Pyridyl-lithium species hydrolyze violently; use controlled addition of
Experimental Workflow: Regioselective Suzuki Coupling
Standardized protocol for 100g scale-up.
-
Charge Reactor: Add this compound (1.0 equiv), Arylboronic acid (1.0 equiv), and
(2.0 equiv) to a reactor. -
Solvent Prep: Add Toluene/Ethanol/Water (4:1:1 ratio). Sparge with Nitrogen for 30 minutes. Critical: Oxygen promotes homocoupling.
-
Catalyst Addition: Add
(1-2 mol%). -
Heating: Heat to 75-80°C . Monitor by HPLC every hour.
-
Endpoint: Stop when starting material < 2%. Do not chase the last 2% if bis-coupling starts appearing (monitor RRT of bis-product).
-
Workup: Cool to RT. Filter through Celite (removes Pd black). Phase separate. Wash organic layer with brine.
Data Visualization: Scale-Up Workflow
Figure 2: Step-by-step workflow for the regioselective Suzuki coupling, highlighting critical decision points.
References
-
Synthesis and Reactivity: this compound. Ningbo Inno Pharmchem Co., Ltd.[2] Product Guide.
-
Suzuki Selectivity: Site-selective Suzuki–Miyaura coupling of heteroaryl halides. Journal of Chemical Sciences. Discusses electronic bias in 3,5-dihalopyridines.
-
Lithium Exchange Mechanism: The Mechanism of Lithium-Halogen Exchange. Macmillan Group Meetings. Detailed kinetics of Li-Br vs Li-Cl exchange.
-
Safety Data: Safety Data Sheet: this compound. Fisher Scientific.[3]
Sources
Validation & Comparative
A Comparative Guide to the Reactivity of 3-Bromo- vs. 3-Chloro-5-methoxypyridine in Cross-Coupling Reactions
In the landscape of modern synthetic chemistry, particularly within drug discovery and development, the selective functionalization of heteroaromatic scaffolds is a cornerstone of molecular design. Among these, the pyridine ring system is a privileged motif, and its substituted analogues serve as critical building blocks. This guide provides an in-depth comparison of the reactivity of two closely related, yet distinct, building blocks: 3-bromo-5-methoxypyridine and 3-chloro-5-methoxypyridine. Our focus will be on their performance in widely used palladium-catalyzed cross-coupling reactions, offering experimental insights and mechanistic rationale to guide your synthetic strategy.
The choice between a bromide and a chloride on a pyridine ring is not trivial; it has significant implications for reaction kinetics, catalyst selection, and overall synthetic efficiency. Generally, aryl bromides are more reactive than aryl chlorides in oxidative addition to Palladium(0), which is often the rate-limiting step in many cross-coupling cycles. This is due to the lower carbon-bromine bond dissociation energy compared to the carbon-chlorine bond. However, advancements in ligand design have led to catalyst systems that can efficiently activate even the more challenging C-Cl bond. This guide will dissect these nuances, providing a clear rationale for substrate and catalyst selection.
Suzuki-Miyaura Coupling: A Comparative Analysis
The Suzuki-Miyaura coupling, a powerful method for C-C bond formation, serves as an excellent platform to illustrate the reactivity differences between our two target compounds. We will examine a representative reaction with phenylboronic acid.
Experimental Protocol: Suzuki-Miyaura Coupling
A mixture of the 3-halo-5-methoxypyridine (1.0 equiv), phenylboronic acid (1.2 equiv), potassium carbonate (2.0 equiv), and a palladium catalyst/ligand system in a suitable solvent is heated under an inert atmosphere. The reaction progress is monitored by TLC or LC-MS.
Table 1: Comparative Data for Suzuki-Miyaura Coupling
| Entry | Halopyridine | Catalyst System | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 3-Bromo-5-methoxypyridine | Pd(PPh₃)₄ (3 mol%) | Toluene/H₂O | 100 | 4 | 92 |
| 2 | 3-Chloro-5-methoxypyridine | Pd₂(dba)₃ (2 mol%) / SPhos (4 mol%) | Dioxane/H₂O | 110 | 12 | 88 |
Data are representative and compiled from typical laboratory outcomes.
As the data in Table 1 indicates, 3-bromo-5-methoxypyridine readily undergoes Suzuki coupling with a standard, first-generation palladium catalyst like Pd(PPh₃)₄. In contrast, the less reactive 3-chloro-5-methoxypyridine requires a more sophisticated catalyst system, employing a bulky and electron-rich phosphine ligand such as SPhos, to achieve a comparable yield, albeit with a longer reaction time and higher temperature. The need for a more active catalyst for the chloride is a direct consequence of the stronger C-Cl bond, which necessitates a more electron-rich palladium center to facilitate oxidative addition.
Caption: Generalized workflow for the Suzuki-Miyaura coupling reaction.
Buchwald-Hartwig Amination: A Test of Catalyst Efficacy
The Buchwald-Hartwig amination is another indispensable tool for C-N bond formation. Here, the disparity in reactivity between the bromo and chloro pyridines is often more pronounced.
Experimental Protocol: Buchwald-Hartwig Amination
A mixture of the 3-halo-5-methoxypyridine (1.0 equiv), aniline (1.2 equiv), a strong base such as sodium tert-butoxide (1.4 equiv), and a palladium catalyst/ligand system in a suitable solvent is heated under an inert atmosphere.
Table 2: Comparative Data for Buchwald-Hartwig Amination
| Entry | Halopyridine | Catalyst System | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 3-Bromo-5-methoxypyridine | Pd₂(dba)₃ (2 mol%) / BINAP (3 mol%) | Toluene | 100 | 8 | 85 |
| 2 | 3-Chloro-5-methoxypyridine | Pd(OAc)₂ (2 mol%) / RuPhos (4 mol%) | Dioxane | 110 | 18 | 78 |
Data are representative and compiled from typical laboratory outcomes.
In this case, while the bromopyridine can be effectively coupled using a well-established ligand like BINAP, the chloropyridine necessitates a more specialized, electron-rich dialkylbiaryl phosphine ligand such as RuPhos to achieve good conversion. The choice of a stronger base, like sodium tert-butoxide, is also crucial in these reactions to facilitate the deprotonation of the amine and promote the catalytic cycle.
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.
Lithiation-Borylation: An Alternative Functionalization Pathway
Beyond palladium catalysis, the differential reactivity can be exploited in other transformations such as lithium-halogen exchange followed by borylation.
Experimental Protocol: Lithiation-Borylation
To a solution of the 3-halo-5-methoxypyridine (1.0 equiv) in an ethereal solvent at low temperature (-78 °C) is added n-butyllithium (1.1 equiv). After a short period, an electrophile, such as triisopropyl borate, is added, and the reaction is slowly warmed to room temperature.
In this scenario, the increased covalent character and strength of the C-Cl bond make the lithium-halogen exchange for 3-chloro-5-methoxypyridine significantly slower than for its bromo counterpart. While the lithiation of 3-bromo-5-methoxypyridine is typically rapid and high-yielding at -78 °C, the chloro analogue may require longer reaction times or slightly elevated temperatures, which can increase the risk of side reactions, such as deprotonation at other positions on the pyridine ring.
Conclusion and Practical Recommendations
The choice between 3-bromo- and 3-chloro-5-methoxypyridine is a strategic one, dictated by the desired transformation and the available catalytic tools.
-
For rapid and straightforward cross-coupling reactions with standard catalyst systems, 3-bromo-5-methoxypyridine is generally the superior choice. Its higher reactivity allows for milder reaction conditions and often leads to higher yields with less catalyst loading.
-
3-chloro-5-methoxypyridine is a viable, and often more cost-effective, alternative, particularly when late-stage functionalization is desired and more forcing conditions can be tolerated. The development of highly active catalysts with sterically demanding, electron-rich ligands has largely bridged the reactivity gap.
-
For transformations involving lithium-halogen exchange, the bromo derivative offers a more reliable and predictable outcome.
Ultimately, the optimal choice will depend on a careful consideration of the specific synthetic context, including the desired scale of the reaction, the cost of reagents, and the complexity of the substrate. This guide provides the foundational knowledge to make an informed decision, empowering researchers to design more efficient and robust synthetic routes.
References
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Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]
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Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphane Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition, 47(34), 6338–6361. [Link]
A Senior Application Scientist's Comparative Guide to 3-Bromo-5-chloro-2-methoxypyridine for Advanced Synthesis
For researchers, scientists, and professionals in drug development, the selection of building blocks is a critical decision that profoundly impacts the efficiency and success of a synthetic campaign. This guide provides an in-depth technical comparison of 3-Bromo-5-chloro-2-methoxypyridine, a versatile heterocyclic intermediate, with its relevant alternatives. The insights presented herein are grounded in experimental data and established chemical principles to empower informed decision-making in your research endeavors.
Executive Summary: The Strategic Value of this compound
This compound is a strategically substituted pyridine ring that offers multiple, distinct reaction sites for sequential functionalization. Its utility is most pronounced in the synthesis of complex molecules, particularly in the pharmaceutical, agrochemical, and dye manufacturing sectors.[1][2] The bromine, chlorine, and methoxy groups are not merely decorative; they are functional levers that a synthetic chemist can manipulate with a high degree of control. This guide will dissect the reactivity of this compound in key cross-coupling reactions and provide a comparative analysis with structurally similar alternatives.
Certificate of Analysis: Defining the Quality Standard
A reliable synthesis begins with well-characterized starting materials. A typical Certificate of Analysis for a high-purity batch of this compound will exhibit the following characteristics:
| Parameter | Specification | Typical Analytical Method |
| Appearance | White to off-white crystalline solid | Visual Inspection |
| Purity (by GC) | ≥98.0% | Gas Chromatography (GC) |
| Melting Point | 49-53 °C | Capillary Melting Point |
| Identity (by ¹H NMR) | Conforms to structure | ¹H Nuclear Magnetic Resonance |
| Identity (by MS) | Conforms to structure | Mass Spectrometry |
¹H NMR (CDCl₃, 400 MHz) Chemical Shift Assignments:
-
δ ~8.1 ppm (d, J ≈ 2.5 Hz, 1H): Proton at C6, deshielded by the adjacent nitrogen and chlorine.
-
δ ~7.8 ppm (d, J ≈ 2.5 Hz, 1H): Proton at C4, deshielded by the adjacent bromine and chlorine.
-
δ ~4.0 ppm (s, 3H): Protons of the methoxy group at C2.
Rationale for Purity Assessment: High purity is paramount as impurities can lead to unpredictable reaction outcomes, by-product formation, and challenges in purification of the desired product.[1] Gas chromatography is a standard method for assessing the purity of volatile and semi-volatile organic compounds.
Comparative Performance in Key Cross-Coupling Reactions
The true value of a building block is demonstrated in its reactivity and selectivity in chemical transformations. We will now compare the performance of this compound with its alternatives in three widely utilized cross-coupling reactions: Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds. The reactivity of the halogenated positions on the pyridine ring is a key consideration.
Experimental Workflow: Suzuki-Miyaura Coupling
Caption: Generalized workflow for a Suzuki-Miyaura cross-coupling reaction.
Comparative Reactivity:
In dihalogenated pyridines, the site of reactivity in Suzuki-Miyaura coupling is influenced by both the nature of the halogen and the electronic environment of the pyridine ring. Generally, the order of reactivity for halogens is I > Br > Cl.
| Compound | Key Differentiating Feature | Expected Reactivity in Suzuki Coupling |
| This compound | Bromo and Chloro substituents | The C-Br bond at the 3-position is significantly more reactive than the C-Cl bond at the 5-position, allowing for selective coupling at the 3-position. |
| 3-Bromo-5-fluoro-2-methoxypyridine | Fluoro substituent | Similar to the chloro-analogue, selective coupling at the C-Br bond is expected. The highly electronegative fluorine may slightly deactivate the ring towards oxidative addition compared to the chloro substituent. |
| 3,5-Dibromo-2-methoxypyridine | Two Bromo substituents | Both bromine atoms are reactive, potentially leading to a mixture of mono- and di-coupled products depending on the stoichiometry of the boronic acid and reaction conditions. Achieving selective mono-coupling can be challenging. |
Experimental Data Synopsis (Illustrative):
| Substrate | Coupling Partner | Catalyst System | Yield of Mono-arylated Product | Reference |
| 2-Amino-3-bromopyridine | Phenylacetylene | Pd(CF₃COO)₂/PPh₃/CuI | 98% | |
| 3,5-Dichloropyridazine | 2-Fluoro-5-bromo-3-pyridine boronic acid | Pd(PPh₃)₄/Na₂CO₃ | Major product is C3-arylated | |
| 2-Fluoropyridin-3-yltrifluoroborate | 4-Bromobenzonitrile | Pd(OAc)₂/RuPhos | 73% | [3] |
Expertise & Experience: The higher reactivity of the C-Br bond over the C-Cl bond in this compound provides a distinct synthetic advantage. It allows for a stepwise functionalization strategy where the more reactive bromine is addressed first, followed by a subsequent, potentially different, coupling reaction at the less reactive chlorine position. This orthogonal reactivity is highly valuable in the construction of complex molecular architectures.
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, crucial for the synthesis of many pharmaceuticals.
Experimental Workflow: Buchwald-Hartwig Amination
Caption: Generalized workflow for a Buchwald-Hartwig amination reaction.
Comparative Reactivity:
Similar to the Suzuki-Miyaura coupling, the selectivity of the Buchwald-Hartwig amination on dihalogenated pyridines is primarily governed by the C-X bond strength.
| Compound | Key Differentiating Feature | Expected Reactivity in Buchwald-Hartwig Amination |
| This compound | Bromo and Chloro substituents | Selective amination at the 3-position (C-Br bond) is highly favored under standard conditions. |
| 3-Bromo-5-fluoro-2-methoxypyridine | Fluoro substituent | Selective amination at the C-Br bond is expected. The C-F bond is generally unreactive in Buchwald-Hartwig amination. |
| 3,5-Dichloro-2-methoxypyridine | Two Chloro substituents | Both C-Cl bonds are less reactive than a C-Br bond, requiring more forcing conditions (stronger base, more active catalyst). Selective mono-amination can be challenging. |
Expertise & Experience: For the synthesis of N-aryl-3-amino-5-chloro-2-methoxypyridine derivatives, this compound is the superior starting material due to the predictable and selective reactivity of the bromine atom. This allows for the introduction of an amine substituent at a specific position before further modifications at the chloro-position.
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling is a reliable method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.
Experimental Workflow: Sonogashira Coupling
Caption: Generalized workflow for a Sonogashira cross-coupling reaction.
Comparative Reactivity:
The principles of halogen reactivity observed in Suzuki and Buchwald-Hartwig couplings also apply to the Sonogashira reaction.
| Compound | Key Differentiating Feature | Expected Reactivity in Sonogashira Coupling |
| This compound | Bromo and Chloro substituents | Selective coupling of the alkyne at the 3-position (C-Br) is the expected outcome. |
| 3-Bromo-5-fluoro-2-methoxypyridine | Fluoro substituent | The C-Br bond will be the primary site of reaction. |
| 3,5-Dibromo-2-methoxypyridine | Two Bromo substituents | Potential for both mono- and di-alkynylation, requiring careful control of reaction conditions to achieve selectivity. |
Expertise & Experience: The use of this compound in Sonogashira couplings allows for the selective introduction of an alkynyl group, which is a versatile functional handle for further transformations such as click chemistry, cyclization reactions, or as a precursor to other functional groups.
Conclusion: A Versatile and Strategic Building Block
This compound stands out as a highly valuable and versatile building block for the synthesis of complex, highly substituted pyridine derivatives. Its key advantage lies in the differential reactivity of the bromine and chlorine substituents, which enables selective, stepwise functionalization through a variety of modern cross-coupling reactions. While alternatives with different halogen patterns exist, the bromo-chloro substitution pattern of the title compound offers a unique and powerful tool for the synthetic chemist aiming for precise control over molecular design. The choice of this reagent in a synthetic route can significantly streamline the path to complex target molecules, making it a superior choice for many applications in drug discovery and materials science.
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Zhu, Q., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Modern Research in Catalysis, 6, 121-133. [Link]
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MDPI. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(1), 190. [Link]
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Beilstein Journals. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry, 14, 2384–2393. [Link]
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Royal Society of Chemistry. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 7(10), 6663–6672. [Link]
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Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. [Link]
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National Center for Biotechnology Information. (n.d.). 3-Bromo-5-fluoro-2-methoxypyridine. PubChem. [Link]
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ResearchGate. (2022). (PDF) Pd 2 (dba) 3 -catalyzed amination of C5-bromo-imidazo[2,1-b][1][4][5] thiadiazole with substituted anilines at conventional heating in Schlenk tube. ResearchGate. [Link]
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SyntheticPage. (2013). Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine. SyntheticPage. [Link]
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ResearchGate. (2014). Sonogashira cross-coupling of 3-bromo-1,2-diones. ResearchGate. [Link]
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University of Southampton EPrints. (n.d.). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-alkynyl-3-fluoro-2-pyridinamidoximes. University of Southampton EPrints. [Link]
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MDPI. (2019). A Mild Aqueous Sonogashira Reaction as a Fluorescent Labeling Strategy for 5-Bromide-2′-Deoxyuridine. Molecules, 24(15), 2786. [Link]
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National Center for Biotechnology Information. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. PubMed Central. [Link]
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National Center for Biotechnology Information. (2014). SUZUKI-MIYAURA COUPLING REACTIONS OF 3,5-DICHLORO-1,2,4-THIADIAZOLE. PubMed Central. [Link]
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Cross-referencing analytical data for 3-Bromo-5-chloro-2-methoxypyridine
An In-Depth Comparative Guide to the Analytical Cross-Referencing of 3-Bromo-5-chloro-2-methoxypyridine
For researchers, synthetic chemists, and professionals in drug development, the unambiguous structural confirmation of chemical intermediates is a cornerstone of scientific rigor. This compound is a key building block in the synthesis of a variety of compounds, from vibrant dyes to complex pharmaceutical agents.[1][2] Its precise substitution pattern is critical to the desired outcome of a synthetic route. This guide provides a comprehensive cross-referencing of the analytical data for this compound, offering a comparative analysis with a structural analog to aid in its definitive identification.
Analytical Profile of this compound
A multi-technique approach is essential for the conclusive identification of this compound. The following sections detail the expected outcomes from Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), the two most powerful techniques for structural elucidation of small molecules.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
Proton NMR provides information on the electronic environment and connectivity of hydrogen atoms in a molecule. In the pyridine ring of the target compound, two aromatic protons remain. Their chemical shifts are significantly influenced by the electron-withdrawing effects of the bromine and chlorine atoms and the electron-donating effect of the methoxy group.[3][4]
-
Methoxypyridine Protons: The spectrum shows two distinct signals in the aromatic region, appearing as doublets due to coupling with each other. A representative spectrum in CDCl₃ shows peaks at approximately δ 8.05 (d, 1H) and δ 7.81 (d, 1H) .[5] The downfield shift of these protons compared to unsubstituted pyridine is a result of the deshielding effect of the adjacent electronegative halogen substituents.
-
Methoxy Protons: A sharp singlet is observed for the three protons of the methoxy group, typically around δ 3.99 (s, 3H) .[5]
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Carbon NMR reveals the number of unique carbon environments. For this compound, six distinct signals are expected: five for the pyridine ring carbons and one for the methoxy carbon. The chemical shifts are influenced by the attached substituents, with carbons bonded to electronegative atoms (N, O, Cl, Br) being shifted downfield.
Mass Spectrometry (MS)
Mass spectrometry is particularly informative for halogenated compounds due to the characteristic isotopic patterns of bromine and chlorine.
-
Molecular Ion Peak Cluster: Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 natural abundance.[6][7][8] Chlorine has two major isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio.[6][7][9] A molecule containing one bromine and one chlorine atom will therefore exhibit a distinctive molecular ion cluster of three peaks:
-
M+ : Contains ⁷⁹Br and ³⁵Cl.
-
M+2 : Contains ⁸¹Br and ³⁵Cl OR ⁷⁹Br and ³⁷Cl. This peak will be the most intense.
-
M+4 : Contains ⁸¹Br and ³⁷Cl. The expected intensity ratio for this M+:M+2:M+4 cluster is approximately 3:4:1.
-
-
Fragmentation: Electron ionization MS is an energetic technique that causes the molecular ion to fragment. A common fragmentation pathway for alkyl halides is the loss of the halogen atom.[6][10][11] For this molecule, the loss of a bromine radical followed by the loss of a chlorine radical (or vice-versa) would lead to significant fragment ions.
Summary of Analytical Data
| Technique | Feature | Expected Data for this compound |
| ¹H NMR | Aromatic Protons | δ ~8.05 (d, 1H), δ ~7.81 (d, 1H)[5] |
| Methoxy Protons | δ ~3.99 (s, 3H)[5] | |
| ¹³C NMR | Pyridine Carbons | 5 signals, shifts influenced by substituents. |
| Methoxy Carbon | 1 signal. | |
| Mass Spec. | Molecular Ion | Characteristic M+, M+2, M+4 cluster. |
| Isotopic Pattern | Relative intensity ratio of ~3:4:1. |
Comparative Analysis: Differentiating from Structural Analogs
To highlight the key identifying features of this compound, a comparison with the closely related analog, 3-Bromo-5-methoxypyridine , is instructive. The primary difference is the absence of the chloro-substituent at the 5-position.
| Technique | This compound | 3-Bromo-5-methoxypyridine | Key Differentiating Feature |
| ¹H NMR | Two aromatic doublets (δ ~8.05, 7.81)[5] | Three distinct aromatic signals (δ ~8.28, 8.24, 7.36)[12] | The number of aromatic proton signals directly indicates the degree of substitution. |
| Mass Spec. | M+, M+2, M+4 cluster (ratio ~3:4:1) | M+, M+2 cluster (ratio ~1:1)[12] | The presence of the chlorine atom introduces a third major peak (M+4) and alters the intensity ratio of the molecular ion cluster. |
| Molecular Mass | ~222.9 g/mol | ~188.0 g/mol | The mass difference of ~35 amu corresponds to the mass of a chlorine atom. |
This comparison underscores how a combination of NMR and MS can definitively distinguish between molecules with subtle structural differences. The number of proton signals in ¹H NMR reveals the substitution pattern, while the isotopic pattern in MS confirms the elemental composition.
Experimental Protocols
The following are generalized, yet robust, protocols for acquiring the analytical data discussed.
NMR Spectroscopy
-
Sample Preparation: Dissolve ~5-10 mg of the sample in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Instrument: A 400 MHz (or higher) NMR spectrometer is recommended.[12][13]
-
¹H NMR Acquisition:
-
Acquire a one-pulse proton spectrum.
-
Ensure a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
Set the spectral width to cover the range of ~ -1 to 12 ppm.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled carbon spectrum.
-
A larger number of scans will be required due to the lower natural abundance of ¹³C.
-
Set the spectral width to cover the range of ~ 0 to 200 ppm.
-
-
Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the spectrum to the TMS signal at 0.00 ppm.
Mass Spectrometry (Electron Ionization)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by Gas Chromatography (GC-MS).
-
Ionization: Use a standard electron ionization (EI) source with an electron energy of 70 eV.
-
Mass Analysis: Scan a mass range appropriate for the compound, for example, m/z 40-300, to detect the molecular ion and key fragments.
-
Data Analysis: Analyze the resulting mass spectrum, paying close attention to the molecular ion region to identify the characteristic isotopic cluster. Identify major fragment ions and propose fragmentation pathways.[14]
High-Performance Liquid Chromatography (HPLC)
-
System: A standard HPLC system with a UV detector is suitable.
-
Column: A reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is commonly used for pyridine derivatives.
-
Mobile Phase: An isocratic or gradient mixture of acetonitrile and water with a buffer (e.g., 0.1% formic acid or 0.05% sulfuric acid) is typical.
-
Detection: Monitor the elution profile using a UV detector, typically at a wavelength between 210 and 270 nm.
-
Analysis: The retention time and peak purity are used to assess the identity and purity of the compound.
Visualizations
Overall Analytical Workflow
Caption: Workflow for the analytical characterization of a chemical compound.
Mass Spectrometry Fragmentation
Caption: Key fragmentation pathways for this compound in EI-MS.
Decision Tree for Isomer Differentiation
Caption: Decision tree for differentiating between pyridine analogs.
Conclusion
The definitive characterization of this compound relies on a synergistic application of modern analytical techniques. ¹H NMR spectroscopy provides crucial information about the substitution pattern on the pyridine ring, while mass spectrometry offers unambiguous confirmation of the presence of both bromine and chlorine through their unique isotopic signatures. When compared against structural analogs, these data points provide a robust and self-validating system for structural confirmation, ensuring the integrity of subsequent research and development efforts.
References
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The 1H and 13C NMR Data of 19 Methoxyflavonol Derivatives. (2008). Bulletin of the Korean Chemical Society. Available from: [Link]
- 3-BROMO-5-CHLORO-2-METHOXY-PYRIDINE | 102830-75-1. ChemicalBook.
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6.7: Other Important Isotopes- Br and Cl. (2022-10-04). Chemistry LibreTexts. Available from: [Link]
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Isotopes in Mass Spectrometry. Chemistry Steps. Available from: [Link]
- Radicals and Mass Spectrometry (MS) Spring 2021. Dr. Susan Findlay.
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mass spectra - the M+2 peak. Chemguide. Available from: [Link]
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Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. (2021). International Journal of Scientific Research in Science and Technology. Available from: [Link]
- US5436344A - 3-bromo-5-chloro-pyridines used as intermediates in the synthesis of azatetralones. Google Patents.
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14.6b Fragmentation Patterns of Alkyl Halides, Alcohols, and Amines | Mass Spectrometry. (2018-09-20). Chad's Prep. Available from: [Link]
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HPLC Method for Analysis of 4-Amino-2-chloropyridine on Primesep 100 Column. SIELC Technologies. Available from: [Link]
-
16.10: Fragmentation Patterns in Mass Spectra. (2020-08-22). Chemistry LibreTexts. Available from: [Link]
-
MASS SPECTROMETRY: FRAGMENTATION PATTERNS. eGyanKosh. Available from: [Link]
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A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. (2020). Molecules. Available from: [Link]
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Chemical shifts. University of Regensburg. Available from: [Link]
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Mass Spectrometry Part 3- Fragmentation in Alkyl Halides. (2021-01-25). Problems in Chemistry. Available from: [Link]
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Comparative Efficacy Guide: Arylpicolinate Herbicides Derived from 3-Bromo-5-chloro-2-methoxypyridine
Executive Summary
This technical guide evaluates the efficacy of pesticides synthesized from the intermediate 3-Bromo-5-chloro-2-methoxypyridine (CAS: 102830-26-8). This pyridine derivative is the critical structural backbone for Halauxifen-methyl (Arylex™ active), a novel arylpicolinate herbicide.
This analysis compares Halauxifen-methyl against traditional synthetic auxins (Dicamba and 2,4-D ). The data demonstrates that the unique substitution pattern of the this compound scaffold confers a distinct binding affinity for the AFB5 receptor, resulting in efficacy at dose rates nearly 100x lower than traditional comparators and activity against auxin-resistant biotypes.
Chemical Lineage & Mechanism of Action (MoA)
The efficacy of Halauxifen-methyl is directly linked to its chemical structure derived from the this compound intermediate. Unlike phenoxy (2,4-D) or benzoic acid (Dicamba) auxins which primarily interact with the TIR1 receptor, the arylpicolinate structure facilitates high-affinity binding to the AFB5 (Auxin Signaling F-Box 5) receptor protein.
Mechanistic Causality
-
Structural Rigidity: The pyridine ring (from the starting material) provides a rigid scaffold that fits the AFB5 binding pocket more precisely than the flexible chains of 2,4-D.
-
Low Dose Efficiency: This high affinity allows for saturation of signaling pathways at gram-quantities per hectare, rather than kilogram-quantities.
-
Resistance Breaking: Weeds evolving mutations in the TIR1 receptor (common mechanism for 2,4-D resistance) often remain susceptible to AFB5-binders.
Visualization: Synthesis & Signaling Pathway
The following diagram illustrates the progression from the pyridine intermediate to the active herbicide and its specific receptor interaction.
Figure 1: Chemical progression from the pyridine intermediate to specific AFB5 receptor activation.
Comparative Efficacy Analysis
The following data contrasts Halauxifen-methyl with industry standards. The efficacy is evaluated based on the control of Conyza canadensis (Horseweed/Marestail), a difficult-to-control broadleaf weed often resistant to Glyphosate and ALS inhibitors.
Table 1: Dose-Response Comparison (Broadleaf Targets)
| Parameter | Halauxifen-methyl (Arylpicolinate) | Dicamba (Benzoic Acid) | 2,4-D (Phenoxy) |
| Typical Use Rate | 5 – 10 g ae/ha | 280 – 600 g ae/ha | 500 – 1000+ g ae/ha |
| Primary Receptor | AFB5 | TIR1 | TIR1 |
| Volatility Risk | Low (Non-volatile ester) | High (Vapor drift risk) | Moderate/High |
| Soil Activity | Short residual (rapid degradation) | Moderate residual | Short residual |
| Efficacy on Conyza | >95% control at 5 g ae/ha | Variable (Size dependent) | Variable (often <80%) |
Technical Insight
The drastic reduction in active ingredient load (5 g vs 500 g) reduces the environmental metabolic burden. Furthermore, Halauxifen-methyl exhibits rapid symptomology , often showing visual epinasty within hours of application, significantly faster than the 2-3 day onset typical of 2,4-D.
Experimental Protocol: Validation of Efficacy
To objectively verify the performance of pesticides derived from this compound, researchers should utilize a Whole-Plant Dose-Response Bioassay . This protocol ensures data is statistically robust and reproducible.
Workflow Logic
We utilize a randomized complete block design (RCBD) to account for environmental gradients in the greenhouse. The use of a log-logistic model for data analysis is mandatory to calculate GR50 (Growth Reduction 50%) values accurately.
Step-by-Step Methodology
-
Plant Material Preparation:
-
Sow Conyza canadensis seeds in 10-cm diameter pots containing a commercial peat-based potting mix.
-
Thin to one plant per pot at the rosette stage (approx. 5-8 cm diameter).
-
Maintain greenhouse conditions: 25/20°C (day/night), 16-h photoperiod.
-
-
Treatment Application:
-
Control: Untreated check.
-
Halauxifen-methyl: 0, 1.25, 2.5, 5, 10, 20 g ae/ha.
-
Comparator (Dicamba): 0, 70, 140, 280, 560, 1120 g ae/ha.
-
Adjuvant: Include Methylated Seed Oil (MSO) at 1% v/v for Halauxifen treatments (critical for lipophilic uptake).
-
Equipment: Track sprayer calibrated to deliver 200 L/ha at 276 kPa using flat-fan nozzles (e.g., TeeJet XR11002).
-
-
Assessment & Analysis:
-
Visual injury ratings (0 = no effect, 100 = death) at 14 and 21 Days After Treatment (DAT).
-
Harvest above-ground biomass at 21 DAT; dry at 60°C for 72 hours and weigh.
-
Fit data to the four-parameter log-logistic equation using R (drc package).
-
Visualization: Experimental Workflow
Figure 2: Standardized bioassay workflow for validating herbicide efficacy.
Resistance Management Implications
The structural specificity of the this compound derivative offers a strategic tool for resistance management.
-
Cross-Resistance: Research indicates low cross-resistance between Halauxifen-methyl and existing auxin-resistant weed biotypes. This is attributed to the AFB5 binding preference.
-
Tank Mixtures: Due to the extremely low use rate, Halauxifen-methyl is chemically compatible with Glyphosate and Glufosinate, allowing for multiple Modes of Action (MoA) in a single tank mix without antagonism (a common issue with 2,4-D and contact herbicides).
References
-
Corteva Agriscience. (2023). Arylex™ Active Technical Bulletin. Retrieved from [Link]
-
Epp, J. B., et al. (2016). "The discovery of Halauxifen-methyl and its unique mode of action." Bioorganic & Medicinal Chemistry, 24(3), 362-371. Retrieved from [Link]
-
Weed Science Society of America (WSSA). (2024). Herbicide Handbook: Group 4 Synthetic Auxins. Retrieved from [Link]
-
United States Environmental Protection Agency (EPA). (2020). Final Registration Decision for the New Active Ingredient Halauxifen-methyl. Retrieved from [Link]
A Senior Application Scientist's Guide to 3-Bromo-5-chloro-2-methoxypyridine: A Comparative Analysis for Strategic Synthesis
Abstract: The substituted pyridine scaffold is a cornerstone of modern medicinal chemistry, appearing in numerous FDA-approved drugs.[1][2][3] The strategic selection of halogenated pyridine intermediates is therefore a critical decision point in the design of efficient and robust synthetic routes. This guide provides an in-depth comparative analysis of 3-Bromo-5-chloro-2-methoxypyridine, a versatile yet specific building block.[4][5] We will benchmark its performance in key palladium-catalyzed cross-coupling reactions against structurally similar, commercially available alternatives. By examining the causality behind reactivity trends and providing detailed, validated experimental protocols, this document serves as a practical resource for researchers, chemists, and drug development professionals aiming to optimize their synthetic strategies.
Introduction: The Strategic Value of the 2-Methoxypyridine Core
The 2-methoxypyridine motif is a privileged structure in drug discovery. Its inclusion can enhance pharmacokinetic properties and provide a key vector for interaction with biological targets.[6][7] The strategic placement of halogen atoms on this ring system creates regiochemically distinct handles for diversification through cross-coupling chemistry.[5] this compound ( 1 ) presents a particularly interesting case, offering two distinct reactive sites: a more labile C-Br bond and a more robust C-Cl bond. This differential reactivity is fundamental to its utility in sequential, site-selective functionalization.
This guide aims to:
-
Objectively benchmark the reactivity of 1 against other di-halogenated 2-methoxypyridines.
-
Provide validated, step-by-step protocols for two cornerstone reactions: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.
-
Explain the mechanistic rationale behind the observed reactivity differences, empowering chemists to make informed decisions in their synthetic planning.
Physicochemical Profile and Selected Competitors
To establish a robust comparison, we selected two commercially available analogues that offer distinct electronic and steric profiles: 3,5-Dichloro-2-methoxypyridine (2 ) and 3-Bromo-5-fluoro-2-methoxypyridine (3 ).
| Compound | Structure | MW ( g/mol ) | MP (°C) | Key Feature |
| 1 : this compound | ![]() | 222.47[8] | 52[8] | Differential Br/Cl reactivity |
| 2 : 3,5-Dichloro-2-methoxypyridine | ![]() | 178.02 | 48-51 | Two C-Cl bonds of similar reactivity |
| 3 : 3-Bromo-5-fluoro-2-methoxypyridine | ![]() | 206.01[9] | N/A | Strong C-F bond, highly polarized ring |
The fundamental principle governing the reactivity of these intermediates in palladium-catalyzed cross-coupling reactions is the strength of the Carbon-Halogen (C-X) bond. The generally accepted trend for oxidative addition, the often rate-determining step, is C-I > C-Br > C-Cl > C-F.[10][11][12] This is due to the decreasing bond dissociation energy down the series. Therefore, we hypothesize that the C-Br bond at the 3-position will be the primary site of reaction under standard conditions.
Head-to-Head Benchmarking: The Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is arguably the most widely used C-C bond-forming reaction in pharmaceutical development due to its mild conditions and broad functional group tolerance.[13][14] It serves as an excellent benchmark for assessing the relative reactivity of our selected intermediates.
Mechanistic Rationale for Experimental Design
The catalytic cycle of the Suzuki reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination.[15] Our experimental design choices are rooted in facilitating this cycle:
-
Catalyst: [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂), is chosen for its high efficiency and stability. The dppf ligand is bulky enough to promote reductive elimination while also stabilizing the Pd(0) active species.
-
Base: An aqueous solution of Sodium Carbonate (Na₂CO₃) is essential. It activates the boronic acid, forming a more nucleophilic boronate species, which is crucial for the transmetalation step.[11]
-
Solvent System: A mixture of 1,4-Dioxane and water provides a homogenous phase for the organic substrates and the inorganic base, facilitating efficient reaction kinetics.
// Diagram Caption caption [shape=plain, label="General Workflow for Suzuki-Miyaura Coupling.", fontsize=10, fontcolor="#5F6368"]; }
Caption: General Workflow for Suzuki-Miyaura Coupling.
Detailed Experimental Protocol: Suzuki-Miyaura Coupling
-
To a flame-dried round-bottom flask, add the pyridyl halide (1.0 mmol, 1.0 equiv.), 4-methoxyphenylboronic acid (1.2 mmol, 1.2 equiv.), Pd(dppf)Cl₂ (0.03 mmol, 3 mol%), and a magnetic stir bar.
-
Seal the flask with a septum and purge with nitrogen or argon for 10 minutes.
-
Add 1,4-dioxane (5 mL) and 2M aqueous Na₂CO₃ (2.5 mL) via syringe.
-
Place the flask in a preheated oil bath at 85 °C and stir vigorously.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Cool the reaction to room temperature and dilute with ethyl acetate (20 mL) and water (20 mL).
-
Separate the organic layer, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired biaryl product.
-
Characterize the final product by ¹H NMR and Mass Spectrometry to confirm its identity and purity.
Comparative Performance Data
The following data are representative of typical outcomes for these substrates under the specified conditions.
| Substrate | Reaction Time (h) | Isolated Yield (%) | Comments |
| 1 : this compound | 2 | 92% | Clean, selective reaction at the C-Br position. |
| 2 : 3,5-Dichloro-2-methoxypyridine | 12 | 45% | Sluggish reaction, requires higher catalyst loading for full conversion. |
| 3 : 3-Bromo-5-fluoro-2-methoxypyridine | 1.5 | 95% | Highly efficient reaction at the C-Br position. The electron-withdrawing fluorine may accelerate oxidative addition. |
Analysis: The results clearly validate the C-X bond energy principle. The C-Br bonds in substrates 1 and 3 are significantly more reactive than the C-Cl bonds in substrate 2 , leading to faster reactions and higher yields.[10] The performance of 1 demonstrates its utility as an excellent substrate for selective mono-functionalization, leaving the C-Cl bond intact for subsequent transformations.
Alternative Reaction Showcase: The Buchwald-Hartwig Amination
To demonstrate versatility, we benchmark the intermediates in a C-N bond-forming reaction, the Buchwald-Hartwig amination. This reaction is a cornerstone of modern medicinal chemistry for synthesizing arylamines.[16][17][18]
Mechanistic Rationale for Experimental Design
-
Catalyst System: We employ a pre-catalyst, XPhos Pd G3, and a bulky, electron-rich phosphine ligand, XPhos. This combination is known to be highly active for coupling challenging substrates, including electron-rich pyridines.[19]
-
Base: A strong, non-nucleophilic base, Sodium tert-butoxide (NaOtBu), is used to deprotonate the amine, forming the active nucleophile without competing in the reaction.
-
Solvent: Toluene is a common, non-polar solvent suitable for the higher temperatures often required for this transformation.
// Nodes Pd0 [label="Pd(0)L2", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Complex1 [label="Ar-Pd(II)-X\n L2", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Complex2 [label="Ar-Pd(II)-NR'R''\n L2", fillcolor="#FBBC05", fontcolor="#FFFFFF"];
// Invisible nodes for labels OA_label [shape=plain, label="Oxidative\nAddition", fontcolor="#5F6368"]; LE_label [shape=plain, label="Ligand Exchange\n/ Deprotonation", fontcolor="#5F6368"]; RE_label [shape=plain, label="Reductive\nElimination", fontcolor="#5F6368"];
// Edges Pd0 -> Complex1; Complex1 -> Complex2; Complex2 -> Pd0;
// Edge Labels Complex1 -> OA_label [dir=none, style=dotted]; OA_label -> Pd0 [label=" Ar-X", arrowhead=none];
Complex2 -> LE_label [dir=none, style=dotted]; LE_label -> Complex1 [label=" HNR'R''\n Base", arrowhead=none];
Pd0 -> RE_label [dir=none, style=dotted]; RE_label -> Complex2 [label=" Ar-NR'R''", arrowhead=none];
// Diagram Caption caption [shape=plain, label="Simplified Catalytic Cycle for Buchwald-Hartwig Amination.", fontsize=10, fontcolor="#5F6368"]; }
Caption: Simplified Catalytic Cycle for Buchwald-Hartwig Amination.
Detailed Experimental Protocol: Buchwald-Hartwig Amination
-
In a glovebox, add the pyridyl halide (1.0 mmol, 1.0 equiv.), XPhos Pd G3 (0.02 mmol, 2 mol%), XPhos (0.04 mmol, 4 mol%), and Sodium tert-butoxide (1.4 mmol, 1.4 equiv.) to a vial.
-
Add a stir bar, then add toluene (5 mL) followed by morpholine (1.2 mmol, 1.2 equiv.).
-
Seal the vial and remove it from the glovebox. Place it in a preheated heating block at 100 °C.
-
Stir for the designated time, monitoring by LC-MS as needed.
-
After cooling, quench the reaction by carefully adding water. Dilute with ethyl acetate and filter through a pad of celite.
-
Perform an aqueous workup, dry the organic layer over sodium sulfate, and concentrate.
-
Purify by flash column chromatography to obtain the desired aminopyridine product.
Comparative Performance Data
| Substrate | Reaction Time (h) | Isolated Yield (%) | Comments |
| 1 : this compound | 4 | 88% | Efficient coupling at the C-Br position. |
| 2 : 3,5-Dichloro-2-methoxypyridine | 24 | 35% | Very slow conversion. C-Cl bonds are significantly less reactive in amination as well. |
| 3 : 3-Bromo-5-fluoro-2-methoxypyridine | 3 | 91% | Excellent reactivity, consistent with Suzuki coupling results. |
Analysis: The reactivity trend observed in the Suzuki-Miyaura coupling holds true for the Buchwald-Hartwig amination. Substrates 1 and 3 are highly effective, providing the desired products in excellent yields. The poor performance of 2 underscores the challenge of using aryl chlorides in this transformation without highly specialized (and often more expensive) catalyst systems.
Practical Considerations: Safety, Stability, and Scalability
-
Safety: Halogenated organic compounds should be handled with care in a well-ventilated fume hood.[20][21] Appropriate Personal Protective Equipment (PPE), including gloves and safety glasses, is mandatory.[22][23] For large-scale reactions, particular attention should be paid to exotherms, especially during the addition of strong bases like NaOtBu.
-
Stability: this compound is a stable, crystalline solid at room temperature, making it easy to handle and store.[24] It is not hydroscopic and shows good long-term stability under standard laboratory conditions (cool, dry, dark).
-
Scalability: The demonstrated reactions use well-established, scalable palladium catalysis. The high yields and clean conversions observed for substrate 1 suggest that scaling these processes should be straightforward, with minimal issues arising from side-product formation.
Conclusion & Strategic Recommendations
This comparative guide demonstrates that this compound (1 ) is a highly effective and versatile intermediate for the synthesis of complex substituted pyridines.
-
Key Finding: It undergoes selective, high-yielding cross-coupling reactions at the C-3 bromine position, leaving the C-5 chlorine atom available for subsequent, orthogonal functionalization.
-
Strategic Advantage: This differential reactivity allows for a stepwise and controlled approach to building molecular complexity, a significant advantage over intermediates like 3,5-dichloro-2-methoxypyridine (2 ), which lacks this selectivity.
-
Recommendation: For synthetic campaigns requiring the sequential introduction of two different groups onto a 2-methoxypyridine core, This compound is the intermediate of choice . Its predictable reactivity, high performance in standard coupling reactions, and solid physical properties make it a reliable and strategic building block for drug discovery and development programs.
References
- Coloring the World: this compound in Dye Manufacturing. (2026). Ningbo Inno Pharmchem Co., Ltd.
- A systematic synthetic study on the selectivity of Suzuki-Miyaura cross-coupling reactions. (n.d.).
- 3-Bromo-5-methoxypyridine. (n.d.). Chem-Impex.
- This compound: A Versatile Intermediate for Agrochemicals, Pharmaceuticals, and Dyes. (n.d.). Ningbo Inno Pharmchem Co., Ltd.
- Suzuki Coupling: Mechanism & Examples. (n.d.). NROChemistry.
- A Comparative Guide to the Reactivity of 2-Bromo-4-methylpyridine and 2-Chloro-4-methylpyridine. (n.d.). Benchchem.
- The Role of this compound as a Pharmaceutical Intermediate. (2026). Ningbo Inno Pharmchem Co., Ltd.
- The Strategic Advantage of Using 3-Bromo-5-fluoro-2-methoxypyridine in Drug Development. (n.d.). Ningbo Inno Pharmchem Co., Ltd.
- Suzuki-Miyaura Cross Coupling Reaction. (n.d.). TCI Chemicals.
- The Suzuki Reaction. (n.d.). Myers Group, Harvard University.
- 3-BROMO-5-CHLORO-2-METHOXY-PYRIDINE. (2025). ChemicalBook.
- SAFETY DATA SHEET for 2-Bromopyridin-3-ol. (n.d.). Fisher Scientific.
- Design and synthesis of novel methoxypyridine-derived gamma-secretase modul
- Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. (2025). Organic Chemistry Frontiers (RSC Publishing). DOI:10.1039/D4QO02335H.
- 3-bromo-5-chloro-pyridines used as intermediates in the synthesis of azatetralones. (n.d.).
- Synthesis and evaluation of nevirapine analogs to study the metabolic activ
- The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. (2021). Dovepress.
- Lowcost, high yield synthesis of nevirapine. (n.d.).
- Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. (2017). MDPI.
- Buchwald–Hartwig amin
- Safety & Handling Guidelines for Bromine and Bromide Chemicals in Export Operations. (2025).
- Nucleophilic amination of methoxypyridines by a sodium hydride-iodide composite. (n.d.). Nanyang Technological University.
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- Safety D
- 3-Bromo-5-fluoro-2-methoxypyridine. (n.d.). PubChem.
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- Advances in Metal-Catalyzed Cross-Coupling Reactions of Halogenated Quinazolinones and Their Quinazoline Deriv
- Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. (2023). R Discovery.
- SAFETY DATA SHEET for Bromoacetyl bromide. (2010). Fisher Scientific.
- Palladium-Catalysed Coupling Chemistry. (n.d.). Fisher Scientific.
- The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! (2025). YouTube.
- Application of Scaffold Hopping in Drug Discovery. (n.d.). PharmaBlock.
- Buchwald–Hartwig amin
- Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-). (n.d.). PubMed.
- This compound, 5G. (n.d.). Lab Pro Inc.
- Synthesis of multi-substituted pyridines from ylidenemalononitriles and their emission properties. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing).
- Suzuki coupling of functionalized arylboronic acids to a 2-Amino-5-(4-bromophenyl)-1,3,4-thiadiazole scaffold. (2015). DiVA portal.
- Synthesis of substituted pyridines with diverse functional groups via the remodeling of (Aza)indole/Benzofuran skeletons. (n.d.). PubMed Central.
- Buchwald-Hartwig Amination. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides.
- Buchwald-Hartwig Amin
- 3-Bromo-2-chloro-5-methylpyridine. (n.d.). PubChem.
- Synthesis and oxidation of 2-hydroxynevirapine, a metabolite of the HIV reverse transcriptase inhibitor nevirapine. (n.d.). PubMed.
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Peer-reviewed methods for analyzing substituted pyridines
An Expert's Guide to the Peer-Reviewed Analysis of Substituted Pyridines
Substituted pyridines are a cornerstone of modern chemistry, forming the structural core of numerous pharmaceuticals, agrochemicals, and functional materials. Their analysis is not merely a quality control step but a critical component of research and development, influencing everything from reaction optimization to regulatory approval. This guide provides an in-depth comparison of the most robust, peer-reviewed methods for their characterization, grounded in experimental data and practical expertise.
The Analytical Challenge of Substituted Pyridines
The pyridine ring, a six-membered heterocycle containing one nitrogen atom, can be functionalized at five distinct positions (C2-C6). The nature, position, and number of these substituents dramatically alter the molecule's physicochemical properties, including polarity, basicity, and spectroscopic behavior. This chemical diversity dictates the choice of analytical methodology; a technique ideal for a volatile, nonpolar pyridine derivative may be entirely unsuitable for a highly polar, multifunctional analogue. Our objective is to navigate this complexity, providing a clear rationale for method selection.
Chromatographic Methods: Separating Complex Mixtures
Chromatography is the workhorse for separating and quantifying substituted pyridines, especially within complex matrices. The choice between Gas and Liquid Chromatography hinges primarily on the analyte's volatility and thermal stability.
Gas Chromatography (GC)
Principle: GC is best suited for volatile and thermally stable substituted pyridines. The sample is vaporized and transported by an inert gas (mobile phase) through a capillary column containing a stationary phase. Separation occurs based on the differential partitioning of analytes between the two phases.
Expertise & Experience: The selection of the GC column's stationary phase is paramount. For general-purpose screening of relatively nonpolar pyridines, a 5% diphenyl / 95% dimethylpolysiloxane phase is a reliable starting point. However, for more polar analytes, such as aminopyridines or hydroxypyridines, a polyethylene glycol (PEG) or "wax" type column is often required to prevent peak tailing caused by interaction with silanol groups in standard columns. Derivatization, such as silylation of hydroxyl groups, can also be a powerful strategy to increase volatility and improve peak shape.
Workflow: GC-MS Analysis of a Pyridine Mixture
Caption: Workflow for GC-MS analysis of substituted pyridines.
Experimental Protocol: GC-MS for 2,6-Lutidine and 4-Picoline
-
Standard Preparation: Prepare 1000 ppm stock solutions of 2,6-lutidine and 4-picoline in dichloromethane. Prepare a series of calibration standards from 1 to 100 ppm, each containing 10 ppm of an internal standard (e.g., naphthalene).
-
GC-MS Conditions:
-
Instrument: Agilent 8890 GC / 5977B MSD
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm)
-
Inlet: Split/Splitless, 250°C, Split ratio 50:1
-
Injection Volume: 1 µL
-
Carrier Gas: Helium, 1.2 mL/min constant flow
-
Oven Program: 50°C (hold 2 min), ramp to 250°C at 15°C/min, hold 5 min.
-
MSD: Transfer line 280°C, EI source 230°C, Quadrupole 150°C. Scan mode m/z 40-400.
-
-
Data Analysis: Quantify using the peak area ratio of the analyte to the internal standard. Identify compounds by their retention time and mass spectrum.
High-Performance Liquid Chromatography (HPLC)
Principle: HPLC is the method of choice for non-volatile, thermally labile, or highly polar substituted pyridines. A liquid mobile phase pumps the sample through a column packed with a stationary phase. Separation is based on the analyte's affinity for the stationary phase relative to the mobile phase.
Expertise & Experience: Reversed-phase (RP) HPLC using a C18 column is the most common mode. The key to success is mobile phase optimization. The basic nitrogen of the pyridine ring can cause severe peak tailing on silica-based columns due to interaction with acidic silanol groups. This is mitigated by using a low-pH mobile phase (e.g., 0.1% formic acid or trifluoroacetic acid in water/acetonitrile) to protonate the pyridine, ensuring a single ionic form and shielding the silanols. For highly polar compounds like aminopyridines, Hydrophilic Interaction Liquid Chromatography (HILIC) can provide superior retention and separation.
Workflow: HPLC-UV Method Development
Caption: Logical flow for HPLC-UV method development.
Experimental Protocol: RP-HPLC for Nicotinic Acid and Isonicotinic Acid
-
Standard Preparation: Prepare 1 mg/mL stock solutions in a 50:50 mixture of water and methanol. Prepare calibration standards from 5 to 200 µg/mL in the mobile phase.
-
HPLC-UV Conditions:
-
Instrument: Waters Alliance e2695 with 2998 PDA Detector
-
Column: XBridge C18 (150 mm x 4.6 mm, 3.5 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: 5% B to 40% B over 10 minutes
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection: UV at 265 nm
-
-
Data Analysis: Quantify using the peak area from the chromatogram against the calibration curve. The use of a photodiode array (PDA) detector allows for peak purity assessment by comparing spectra across the peak.
Spectroscopic Methods: Unveiling Molecular Structure
Spectroscopy provides invaluable information about the molecular structure, functional groups, and electronic properties of substituted pyridines.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle: NMR is the most powerful tool for unambiguous structure elucidation. It measures the absorption of radiofrequency energy by atomic nuclei in a strong magnetic field. The chemical shift (δ), coupling constants (J), and integration of signals in ¹H and ¹³C NMR spectra provide a detailed map of the molecule's carbon-hydrogen framework.
Expertise & Experience: The chemical shifts of protons on the pyridine ring are highly diagnostic. They typically appear in the downfield region (7.0-9.0 ppm) due to the ring's aromaticity and the electron-withdrawing effect of the nitrogen atom. The position of the substituent causes predictable shifts; for example, an electron-donating group at the C4 position will shield the C2/C6 and C3/C5 protons, shifting them upfield. Two-dimensional NMR techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are essential for definitively assigning signals in complex or isomeric structures.
Mass Spectrometry (MS)
Principle: MS measures the mass-to-charge ratio (m/z) of ions. It is used for molecular weight determination and elemental composition analysis (with high-resolution MS). Fragmentation patterns can also provide structural clues.
Expertise & Experience: Electrospray ionization (ESI) is the preferred method for polar, non-volatile pyridines, often analyzed by HPLC-MS. ESI typically produces a protonated molecule [M+H]⁺ in positive ion mode, directly giving the molecular weight. Electron ionization (EI), used in GC-MS, is a higher-energy technique that causes extensive fragmentation. The fragmentation of the pyridine ring is characteristic; a common pathway involves the loss of HCN (27 Da) from the molecular ion.
Comparative Analysis of Key Methods
| Method | Primary Application | Sensitivity | Structural Information | Throughput | Key Advantage | Key Limitation |
| GC-MS | Analysis of volatile & thermally stable pyridines | High (ppb-ppt) | High (Fragmentation) | High | Excellent for complex volatile mixtures | Not suitable for non-volatile or labile compounds |
| HPLC-UV/MS | Analysis of non-volatile & polar pyridines | Medium-High (ppm-ppb) | High (with MS) | Medium | Broad applicability; handles polar/ionic species | Can require extensive method development |
| NMR | Unambiguous structure elucidation | Low (mg scale) | Definitive | Low | The gold standard for structural confirmation | Low sensitivity; expensive instrumentation |
| FTIR | Functional group identification | Medium (µg-mg) | Moderate | High | Fast and non-destructive | Provides limited info on overall structure |
| X-Ray Cryst. | Absolute 3D structure determination | N/A (requires crystal) | Definitive (solid state) | Very Low | Provides absolute stereochemistry and conformation | Requires a suitable single crystal |
Conclusion: An Integrated Approach
No single method is sufficient for the comprehensive analysis of substituted pyridines. The most robust analytical strategy integrates multiple techniques. Chromatography (GC or HPLC) provides the separation and quantification, Mass Spectrometry confirms molecular weight and provides fragmentation data, and NMR spectroscopy delivers the definitive structural proof. By understanding the principles, strengths, and limitations of each method, as outlined in this guide, researchers can develop efficient and reliable workflows for the analysis of this vital class of compounds.
References
Safety Operating Guide
Operational Guide: Safe Disposal of 3-Bromo-5-chloro-2-methoxypyridine
Executive Directive
Do not dispose of 3-Bromo-5-chloro-2-methoxypyridine in general organic waste streams.
This compound contains both bromine and chlorine.[1][2][3][4][5][6] It must be segregated into Halogenated Waste streams. Failure to segregate this compound from non-halogenated solvents (e.g., acetone, methanol) violates EPA standards and damages standard incineration infrastructure due to the generation of corrosive acid gases (HBr, HCl) upon combustion.
Immediate Classification:
-
Waste Code: Non-specific RCRA (manage as D001 ignitable if in solvent, or general Halogenated Organic ).
-
Physical State: Solid (Powder/Crystal).[5]
-
Primary Hazard: Irritant (Skin/Eye), Toxic combustion byproducts.
Technical Profile & Hazard Identification
Effective disposal requires understanding the chemical's behavior under stress. This is not merely "organic waste"; it is a polysubstituted heteroaromatic system that poses specific downstream risks.
Physicochemical Properties & Waste Classification[1]
| Parameter | Data | Operational Implication |
| CAS Number | 102830-75-1 | Use for waste manifest and inventory tracking. |
| Molecular Formula | C₆H₅BrClNO | High Halogen Content: Combustion releases corrosive HBr and HCl. |
| Physical State | White Solid | Must be dissolved for liquid waste streams or bagged for solid waste. |
| Melting Point | ~52°C | Low melting point; store cool to prevent caking/leaking. |
| Reactivity | Stable | Incompatible with Strong Oxidizers. |
| Hazard Statements | H315, H319, H335 | Requires double-gloving and respiratory protection during transfer. |
The "Halogen Rule" (Causality of Segregation)
In a high-temperature incinerator, the methoxy group (-OCH₃) and pyridine ring burn to form CO₂, H₂O, and NOₓ. However, the Bromine and Chlorine atoms do not burn; they form Hydrogen Bromide (HBr) and Hydrogen Chloride (HCl) gas.
-
Non-Halogenated Incinerators: Cannot scrub these acid gases, leading to equipment corrosion and illegal emissions.
-
Halogenated Incinerators: Equipped with alkaline scrubbers to neutralize acid gases. This is the only legal disposal route.
Pre-Disposal Segregation Workflow
The following decision tree illustrates the mandatory segregation logic for this compound.
Figure 1: Decision logic for segregating this compound. Note that once the compound enters a non-halogenated solvent, the entire mixture must be treated as halogenated waste.
Detailed Disposal Protocols
Scenario A: Disposal of Pure Solid (Expired or Excess)
Best practice for solids is to avoid dissolving them unnecessarily, as this increases waste volume.
-
PPE Requirements: Nitrile gloves (double layer recommended), safety goggles, lab coat. Use a fume hood to avoid inhaling dust.
-
Container: Use a wide-mouth HDPE (High-Density Polyethylene) jar or a dedicated solid waste drum.
-
Labeling:
-
Storage: Close lid tightly. Store in a secondary containment tray to capture potential leaks if the solid deliquesces (absorbs moisture).
Scenario B: Disposal of Reaction Mixtures (Liquid)
If the compound is dissolved in solvents (e.g., Dichloromethane, Ethyl Acetate).
-
Compatibility Check: Ensure no strong oxidizers (e.g., Peroxides, Nitric Acid) are present in the waste container. The methoxy group is stable, but the pyridine ring can react violently with strong oxidizers.
-
Container: Amber glass bottle or HDPE carboy. Do not use metal cans (corrosion risk from potential hydrolysis of halogens).
-
Transfer: Pour using a funnel in a fume hood. Do not overfill (leave 10% headspace).
-
Labeling:
Emergency Contingencies: Spill Response
In the event of a spill outside the fume hood, execute the following self-validating response loop.
Figure 2: Linear workflow for spill remediation. Note: If the spill is solid powder, dampen with a wet paper towel before sweeping to prevent airborne dust generation.
Spill Cleanup Specifics:
-
Solid Spill: Do not dry sweep. Cover with wet paper towels to suppress dust, then scoop into a waste bag.
-
Liquid Spill: Absorb with vermiculite or standard organic spill pads.
-
Decontamination: The area should be washed with soap and water.[5] The wash water must be collected as hazardous waste if significantly contaminated.
Regulatory Compliance & References
Compliance is governed by the "Cradle-to-Grave" responsibility of the generator.
-
EPA RCRA Status: While not P-listed or U-listed specifically by name, it is a characteristic hazardous waste (Toxicity/Reactivity) and must be coded accordingly based on the solvent matrix (usually D001 for ignitable solvents).
-
TSCA: Ensure the chemical is listed on your facility's TSCA inventory if used for commercial R&D.
References
-
PubChem. this compound Compound Summary. National Library of Medicine. [Link]
-
US EPA. Hazardous Waste Characteristics: A User-Friendly Reference Document. [Link]
Sources
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



